Product packaging for ENMD-1068 hydrobromide(Cat. No.:CAS No. 644961-61-5)

ENMD-1068 hydrobromide

Cat. No.: B1671334
CAS No.: 644961-61-5
M. Wt: 364.32 g/mol
InChI Key: CXPUAJQIKBLGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Novel antagonist of Proteinase-Activated Receptor 2 (PAR-2)>ENMD-1068 HBr is a novel antagonist of Proteinase-Activated Receptor 2 (PAR-2).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30BrN3O2 B1671334 ENMD-1068 hydrobromide CAS No. 644961-61-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPUAJQIKBLGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433259
Record name ENMD 547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644961-61-5
Record name ENMD 547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SAGE-547 (Brexanolone Hydrobromide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAGE-547, also known as brexanolone, is a proprietary intravenous formulation of allopregnanolone, a naturally occurring neuroactive steroid.[1] It represents a novel therapeutic approach for the treatment of postpartum depression (PPD), a serious mood disorder that can affect women after childbirth.[2] The core mechanism of action of brexanolone lies in its role as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological properties of brexanolone, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams to elucidate its complex mechanism of action.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Brexanolone is a synthetic analog of the endogenous neurosteroid allopregnanolone, a metabolite of progesterone.[2][3] Its primary therapeutic effect is mediated through its interaction with GABA-A receptors. Unlike direct agonists that bind to the GABA binding site, brexanolone acts as a positive allosteric modulator, binding to a distinct site on the receptor complex.[3] This binding enhances the receptor's response to the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This enhanced inhibitory tone helps to restore normal neuronal excitability, which is thought to be dysregulated in PPD.[3]

A key feature of brexanolone's mechanism is its activity at both synaptic and extrasynaptic GABA-A receptors .[4] Synaptic receptors are involved in phasic (rapid, transient) inhibition, while extrasynaptic receptors, which often contain δ subunits, mediate tonic (persistent) inhibition.[5] By modulating both types of receptors, brexanolone can exert a more profound and sustained inhibitory effect on neuronal circuits implicated in mood and anxiety.

Interaction with GABA-A Receptor Subunits

The effects of brexanolone are dependent on the subunit composition of the GABA-A receptor. Preclinical studies have shown that brexanolone potentiates GABA-mediated currents in recombinant human GABA-A receptors with various subunit compositions, including:

  • α1β2γ2: A common synaptic receptor subtype.

  • α4β3δ: An extrasynaptic receptor subtype associated with tonic inhibition.

  • α6β3δ: Another extrasynaptic receptor subtype.[6]

This broad activity across different receptor subtypes likely contributes to its robust clinical efficacy.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of brexanolone.

Table 1: Preclinical Pharmacodynamics of Brexanolone

ParameterValueReceptor Subtype(s)Experimental SystemReference
Potentiation of GABA-mediated currentsDemonstratedα1β2γ2, α4β3δ, α6β3δRecombinant human GABA-A receptors in mammalian cells[6]

Note: Specific Ki or EC50 values for brexanolone binding to different GABA-A receptor subunits are not consistently reported in the publicly available literature. The primary measure of its activity is the potentiation of GABA-induced currents.

Table 2: Clinical Efficacy of Brexanolone in Postpartum Depression (Phase 3 Trials)

StudyPatient PopulationTreatment ArmsPrimary Endpoint: Mean Change from Baseline in HAM-D Score at 60 hoursp-value vs. PlaceboReference
Study 202B (Severe PPD) Severe PPD (HAM-D ≥ 26)Brexanolone 90 µg/kg/h-17.7p=0.0242[7]
Brexanolone 60 µg/kg/h-19.9p=0.0011[7]
Placebo-14.0-[7]
Study 202C (Moderate PPD) Moderate PPD (HAM-D 20-25)Brexanolone 90 µg/kg/h-14.2p=0.0160[7]
Placebo-12.0-[7]

HAM-D: Hamilton Rating Scale for Depression

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the mechanism of action of SAGE-547 (brexanolone).

G cluster_membrane Neuronal Membrane GABAR GABA-A Receptor (Synaptic/Extrasynaptic) GABA_site GABA Binding Site Brex_site Brexanolone Binding Site Ion_channel Chloride (Cl-) Ion Channel GABA_site->Ion_channel Channel Opening Brex_site->Ion_channel Channel Opening Cl_in Cl- Influx Ion_channel->Cl_in GABA GABA GABA->GABA_site Brexanolone SAGE-547 (Brexanolone) Brexanolone->Brex_site Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Antidepressant_Effect Antidepressant Effect Reduced_Excitability->Antidepressant_Effect G start Start: Electrophysiology Assay cell_prep Prepare mammalian cells expressing specific GABA-A receptor subunits (e.g., α1β2γ2, α4β3δ) start->cell_prep patch_clamp Perform whole-cell patch-clamp recording to measure GABA-induced chloride currents. cell_prep->patch_clamp apply_gaba Apply GABA at a specific concentration (e.g., EC20) to establish a baseline current. patch_clamp->apply_gaba apply_brex Co-apply Brexanolone at varying concentrations with GABA. apply_gaba->apply_brex measure_potentiation Measure the potentiation of GABA-induced currents. apply_brex->measure_potentiation data_analysis Analyze data to determine the concentration-response relationship and calculate EC50 for potentiation. measure_potentiation->data_analysis end End: Quantify Brexanolone's modulatory effect data_analysis->end G start Start: Clinical Trial Protocol for PPD screening Patient Screening: - Diagnosis of PPD (Moderate to Severe) - HAM-D score ≥ 20 or ≥ 26 start->screening randomization Randomization: - Brexanolone (e.g., 60 or 90 µg/kg/h) - Placebo screening->randomization infusion 60-hour continuous intravenous infusion randomization->infusion assessment Primary Endpoint Assessment: - Change from baseline in HAM-D score at 60 hours infusion->assessment follow_up Follow-up Assessments: - HAM-D scores at Day 7 and Day 30 assessment->follow_up end End: Evaluate Efficacy and Safety follow_up->end

References

The Discovery and Development of PAR2 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "ENMD-547" did not yield information on a Protease-Activated Receptor 2 (PAR2) antagonist. It is possible that this is a typographical error or refers to a compound not widely documented in public literature. The related compound, ENMD-1068 , is a known PAR2 antagonist and will be a primary focus of this guide. To provide a comprehensive overview, this document will also detail the discovery and history of other key PAR2 antagonists.

This technical guide provides an in-depth overview of the discovery, history, and preclinical evaluation of key Protease-Activated Receptor 2 (PAR2) antagonists for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to PAR2 and its Role as a Therapeutic Target

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various other physiological and pathological processes. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. This unique activation mechanism makes PAR2 an attractive, albeit challenging, therapeutic target for a range of inflammatory and pain-related disorders. The development of PAR2 antagonists has been a focus of research for over two decades, leading to the discovery of various small molecules, peptides, and antibodies with therapeutic potential.

History and Discovery of PAR2 Antagonists

The journey to develop PAR2 antagonists has evolved from early peptide-based inhibitors to more drug-like small molecules and biologics.

  • Early Developments (Peptidomimetics): The initial antagonists were peptidomimetics designed to mimic the tethered ligand of PARs. In 2009, Plevin et al. discovered the first peptide antagonists, K-14585 and K-12940 .[1] These compounds were instrumental in the early exploration of PAR2 pharmacology.

  • Emergence of Non-Peptide Antagonists: The limitations of peptide-based drugs, such as poor bioavailability and in vivo stability, spurred the search for non-peptide small molecule inhibitors. ENMD-1068 was one of the first non-peptide PAR2 antagonists identified.[2] Though it had a relatively high IC50 of 1.2-5 mM, it demonstrated in vivo activity in models of joint inflammation.[3]

  • The GB Series and Biased Antagonism: A significant advancement came with the development of the non-peptide antagonist GB88 , derived from the PAR2 agonist GB110.[4] GB88 showed improved potency and oral bioavailability.[4] Further studies revealed that GB88 can act as a biased antagonist, selectively inhibiting Gαq/11 signaling while acting as an agonist for other pathways like ERK1/2 phosphorylation and RhoA activation.[3]

  • Structure-Guided Drug Discovery: The determination of the crystal structure of PAR2 in complex with antagonists like AZ8838 and AZ3451 provided crucial insights into ligand binding sites, paving the way for structure-based drug design.[5] These compounds were found to bind to distinct allosteric and orthosteric sites.[6]

  • Biased Antagonists and Monoclonal Antibodies: More recent efforts have focused on developing biased antagonists that selectively block disease-relevant signaling pathways. C781 is a notable example of a β-arrestin-biased PAR2 antagonist that shows efficacy in preclinical models of asthma and pain.[7][8][9] In parallel, the development of monoclonal antibodies like MEDI0618 represents a promising therapeutic modality for targeting PAR2.

Quantitative Data for Key PAR2 Antagonists

The following tables summarize the in vitro and in vivo potency of several key PAR2 antagonists.

CompoundClassTargetAssayPotencyReference
ENMD-1068 Non-peptide small moleculeHuman PAR2Trypsin-induced PAR2 activationIC50 = 1.2 mM
K-14585 PeptidomimeticHuman PAR2[³H]-2-furoyl-LIGRL-NH₂ bindingKi = 0.627 µM
K-12940 PeptidomimeticHuman PAR2[³H]-2-furoyl-LIGRL-NH₂ bindingKi = 1.94 µM
GB88 Non-peptide small moleculeHuman PAR2PAR2 activated Ca²⁺ releaseIC50 = 2 µM[10]
Human PAR2Agonist 2f-LIGRLO-NH₂ induced Ca²⁺ releasepA2 = 6.3[4]
AZ8838 Non-peptide small moleculeHuman PAR2Radioligand bindingpKi = 6.4[11][12][13]
Human PAR2SLIGRL-NH₂ induced Ca²⁺ releasepIC50 = 5.70[11][12][13]
Human PAR2IP1 productionpIC50 = 5.84[11][12][13]
Human PAR2ERK1/2 phosphorylationpIC50 = 5.7[11][12][13]
Human PAR2β-arrestin-2 recruitmentpIC50 = 6.1[11][12][13]
AZ3451 Non-peptide small moleculeHuman PAR2Functional assayIC50 = 23 nM[14][15][16]
Human PAR2SLIGRL-NH₂ induced Ca²⁺ releasepIC50 = 8.6[6]
Human PAR2IP1 productionpIC50 = 7.65[6]
C781 Peptidomimetic hybridMouse PAR2PAR2 agonist-evoked nociception (in vivo)ED50 = 6.3 mg/kg (i.p.)[7][9]
I-191 ImidazopyridazineHuman PAR2Cell-based assayspIC50 = 7.2[17]
I-287 Small moleculeHuman PAR2Gq activation (hTrypsin)IC50 = 45-390 nM[18]
Human PAR2G13 activation (hTrypsin)IC50 = 45-390 nM[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PAR2 antagonists.

In Vitro PAR2 Antagonist Screening: Calcium Mobilization Assay

This assay is a primary method for identifying and characterizing PAR2 modulators by measuring changes in intracellular calcium concentration upon receptor activation.[19][20]

Objective: To determine the ability of a test compound to inhibit PAR2 agonist-induced calcium flux in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human PAR2 (or other suitable cell lines like HT-29).

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH₂, 2f-LIGRLO-NH₂).

  • Test compounds (potential PAR2 antagonists).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Plating: Seed PAR2-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period before agonist addition.

  • Agonist Stimulation and Signal Detection: Inject the PAR2 agonist into the wells and immediately begin measuring the fluorescence signal over time. A rapid increase in fluorescence indicates calcium mobilization.

  • Data Analysis: The change in fluorescence is calculated as the peak fluorescence minus the baseline fluorescence. The IC50 value of the antagonist is determined by plotting the percent inhibition of the agonist response against the antagonist concentration.

In Vivo Anti-Inflammatory Activity: Rat Paw Edema Model

This in vivo model is used to assess the anti-inflammatory effects of PAR2 antagonists.[21][22][23]

Objective: To evaluate the ability of a test compound to reduce paw swelling induced by a PAR2 agonist in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • PAR2 agonist (e.g., 2f-LIGRLO-NH₂, trypsin).

  • Test compound formulated for the desired route of administration (e.g., oral, intraperitoneal, subcutaneous).

  • Digital calipers or a plethysmometer to measure paw volume/thickness.

  • Vehicle control.

Protocol:

  • Acclimatization: Acclimatize the rats to the experimental conditions.

  • Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw.

  • Compound Administration: Administer the test compound or vehicle to the rats at a specific time point before the agonist challenge (e.g., 30 minutes to 2 hours, depending on the route of administration).

  • Induction of Edema: Inject the PAR2 agonist into the plantar surface of the right hind paw.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at various time points after agonist injection (e.g., 30 min, 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the increase in paw volume or thickness compared to the baseline. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathways

PAR2 activation initiates multiple intracellular signaling cascades, primarily through Gq/11, Gi/o, G12/13, and β-arrestin pathways. The following diagram illustrates the major signaling routes.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_Gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway cluster_NFkB NF-κB Pathway PAR2 PAR2 TetheredLigand Tethered Ligand (SLIGKV/L) PAR2->TetheredLigand Unmasks Gq Gαq/11 PAR2->Gq Activates betaArrestin β-Arrestin PAR2->betaArrestin Recruits Protease Protease (e.g., Trypsin) Protease->PAR2 Cleavage TetheredLigand->PAR2 Activates PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade PKC->MAPK_cascade IKK IKK PKC->IKK betaArrestin->MAPK_cascade ERK ERK1/2 NFkB NF-κB ERK->NFkB MAPK_cascade->ERK IkB IκB IKK->IkB Phosphorylates (degradation) Gene_Transcription Gene Transcription (e.g., IL-6, IL-8) NFkB->Gene_Transcription Translocates to Nucleus

Caption: Overview of major PAR2 signaling pathways.

Experimental Workflow: In Vitro Antagonist Screening

The following diagram outlines a typical workflow for screening and characterizing PAR2 antagonists in vitro.

Antagonist_Screening_Workflow cluster_workflow In Vitro PAR2 Antagonist Screening Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Calcium Mobilization Assay start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds secondary_assays Secondary Assays: - ERK1/2 Phosphorylation - IL-8 Production - NF-κB Reporter Assay hit_id->secondary_assays Active Compounds potency_selectivity Potency & Selectivity Determination (IC50/Ki values) secondary_assays->potency_selectivity lead_optimization Lead Optimization potency_selectivity->lead_optimization end Candidate for In Vivo Studies lead_optimization->end

Caption: A typical workflow for in vitro PAR2 antagonist screening.

Conclusion

The discovery and development of PAR2 antagonists have made significant strides, moving from early peptide-based molecules to potent, selective, and orally bioavailable small molecules and antibodies. The elucidation of the PAR2 crystal structure and a deeper understanding of its complex signaling pathways have enabled more rational, structure-based, and pathway-selective drug design. While no PAR2 antagonist has yet reached the market, the diverse pipeline of compounds in preclinical and clinical development holds great promise for the treatment of a wide range of inflammatory diseases and pain conditions. Continued research in this area is crucial for translating these promising scientific advancements into novel therapeutics.

References

An In-depth Technical Guide on the Therapeutic Potential of SAGE-547 (Brexanolone)

Author: BenchChem Technical Support Team. Date: November 2025

A note on the nomenclature: Initial searches for "ENMD-547" did not yield a therapeutic agent with a significant clinical development profile. The prefix "ENMD" is associated with CASI Pharmaceuticals, whose pipeline includes compounds like ENMD-2076. A compound with the CAS number 644961-61-5 is sold by some chemical suppliers as "ENMD 547" and is described in early preclinical literature as ENMD-1068, a PAR-2 antagonist with anti-inflammatory potential. However, its development appears to have been discontinued. Given the extensive public data available for a similarly named compound, this guide will focus on SAGE-547 (brexanolone) , a well-documented therapeutic agent, to fulfill the request for a comprehensive technical whitepaper.

Executive Summary

Brexanolone, formerly known as SAGE-547, is a proprietary intravenous formulation of allopregnanolone, a neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[1] Developed by Sage Therapeutics, it is the first and only FDA-approved treatment specifically for postpartum depression (PPD), a serious and potentially life-threatening mood disorder.[2] Clinical trials have demonstrated its capacity for rapid and significant reduction in depressive symptoms within a 60-hour infusion period.[3] This document provides a detailed overview of the therapeutic potential of brexanolone, including its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action

The pathophysiology of postpartum depression is thought to be linked to the dramatic fluctuations in reproductive hormones, such as progesterone and its metabolite allopregnanolone, after childbirth.[1] Allopregnanolone is a potent positive allosteric modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]

Brexanolone (exogenous allopregnanolone) enhances the inhibitory effects of GABA by binding to a site on the GABAA receptor distinct from the GABA binding site. This modulation increases the receptor's sensitivity to GABA, leading to an increased frequency and duration of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[4] This rapid restoration of inhibitory tone is believed to counteract the neuroexcitatory state associated with PPD.

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel controls Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open enhances opening GABA GABA GABA->GABA_A_Receptor binds Brexanolone Brexanolone (SAGE-547) Brexanolone->GABA_A_Receptor binds (allosteric site) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes PPD_Symptoms Therapeutic Effect Reduced_Excitability->PPD_Symptoms Alleviates PPD Symptoms

Caption: Mechanism of action of Brexanolone at the GABAA receptor.

Clinical Efficacy

The efficacy of brexanolone for the treatment of postpartum depression has been established in several randomized, double-blind, placebo-controlled trials.

Phase 2 Clinical Trial Data

A Phase 2 study investigated the use of brexanolone in women with severe postpartum depression.[3]

Table 1: Key Efficacy Results from Phase 2 Trial [3]

Efficacy EndpointBrexanolone (n=10)Placebo (n=11)p-value
Mean reduction in HAM-D score from baseline at 60h21.0 (SE 2.9)8.8 (SE 2.8)0.0075
Remission at 60h (HAM-D score ≤7)70% (7 of 10)9% (1 of 11)
Phase 3 Clinical Trial Data

Two pivotal Phase 3 studies (Study 202B and Study 202C) further evaluated the efficacy and safety of different doses of brexanolone in patients with moderate and severe PPD, respectively.

Table 2: Key Efficacy Results from Phase 3 Trials [2]

StudyPatient PopulationEndpointBrexanolone 90 µg/kg/hBrexanolone 60 µg/kg/hPlacebo
Study 202B Severe PPDMean change from baseline in HAM-D at 60h-17.7--14.0
Study 202C Moderate PPDMean change from baseline in HAM-D at 60h-14.2--12.0

Safety and Tolerability

Across clinical trials, brexanolone was generally well-tolerated. The most common adverse events were headache, dizziness, and somnolence.[1] Due to the risk of excessive sedation or sudden loss of consciousness, brexanolone is administered in a healthcare setting where the patient can be continuously monitored.

Table 3: Common Adverse Events (Phase 2 Trial) [1]

Adverse EventBrexanolone (n=10)Placebo (n=11)
Dizziness23
Somnolence20

Experimental Protocols

Phase 2 Clinical Trial Protocol

The following provides a summary of the methodology used in the Phase 2, double-blind, randomized, placebo-controlled trial of brexanolone for severe PPD.[3]

  • Objective: To assess the efficacy, safety, and pharmacokinetics of brexanolone in adult women with severe postpartum depression.

  • Patient Population: Female inpatients (≤6 months postpartum) with a diagnosis of severe PPD, defined by a Hamilton Rating Scale for Depression (HAM-D) total score of ≥26.

  • Randomization: Patients were randomly assigned in a 1:1 ratio to receive either brexanolone or placebo.

  • Intervention: A single, continuous 60-hour intravenous infusion of either brexanolone or a matching placebo.

  • Primary Efficacy Endpoint: The change from baseline in the 17-item HAM-D total score at the 60-hour time point.

  • Follow-up: Patients were monitored for safety and efficacy for a period of 30 days post-infusion.

Phase2_Workflow screening Screening (Inpatients, ≤6 months postpartum, HAM-D ≥26) randomization Randomization (1:1) screening->randomization infusion_brex 60-hour IV Infusion: Brexanolone randomization->infusion_brex Group A infusion_placebo 60-hour IV Infusion: Placebo randomization->infusion_placebo Group B assessment_60h Primary Endpoint Assessment (HAM-D score at 60h) infusion_brex->assessment_60h infusion_placebo->assessment_60h follow_up 30-day Follow-up (Safety & Efficacy) assessment_60h->follow_up analysis Data Analysis follow_up->analysis

Caption: Workflow for the Phase 2 clinical trial of Brexanolone in PPD.

Conclusion and Future Directions

SAGE-547 (brexanolone) represents a novel and mechanistically distinct therapeutic option for postpartum depression, offering rapid and significant symptom relief. Its development and approval mark a significant milestone in women's mental health. Future research may focus on the development of oral formulations to improve patient access and convenience, as well as exploring the potential of neuroactive steroids in other mood disorders. The unique, rapid-acting profile of brexanolone underscores the therapeutic potential of targeting the GABAergic system for the treatment of depressive disorders.

References

An In-depth Technical Guide to Compounds Associated with "ENMD-547"

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The designation "ENMD-547" is ambiguous and has been associated with at least three distinct chemical entities with different biological targets and therapeutic indications. This guide provides a detailed technical overview of each of these compounds to clarify their individual chemical structures, properties, and mechanisms of action. The compounds are: a selective PAR2 antagonist also known as ENMD-1068, the neuroactive steroid Brexanolone (formerly SAGE-547), and a 6-methyluracil derivative acetylcholinesterase inhibitor also referred to as C-547. Researchers, scientists, and drug development professionals should carefully verify the specific compound of interest based on its biological activity and chemical identifiers.

ENMD-547 (hydrobromide) as a PAR2 Antagonist

This section details the compound identified by CAS number 644961-61-5, which is explicitly marketed as "ENMD 547" by chemical suppliers. It is a selective antagonist of the Protease-Activated Receptor 2 (PAR2). Another closely related designation, ENMD-1068, also refers to a selective PAR2 antagonist and appears to be the more frequently cited name in scientific literature.

Chemical Structure and Properties
PropertyValueReference
Chemical Name N/AN/A
CAS Number 644961-61-5[1]
Molecular Formula C₁₅H₃₀BrN₃O₂[1]
Molecular Weight 364.32 g/mol [1]
IUPAC Name N/AN/A
SMILES String N/AN/A
Mechanism of Action: PAR2 Antagonism

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, leading to the initiation of downstream signaling cascades involved in inflammation and pain.[2][3]

ENMD-547/ENMD-1068 acts as a selective antagonist at PAR2, blocking its activation by proteases.[4][5] This inhibition prevents the release of pro-inflammatory mediators and can attenuate inflammatory responses.[6][7]

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2_inactive PAR2 (Inactive) Serine Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) + Tethered Ligand PAR2_inactive->PAR2_active G_protein Gq/11, G12/13 PAR2_active->G_protein Activation ENMD-547 ENMD-547 ENMD-547->PAR2_inactive Antagonism PLC Phospholipase C G_protein->PLC MAPK MAPK Pathway (ERK1/2) G_protein->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation

Caption: PAR2 Signaling Pathway and the Antagonistic Action of ENMD-547.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of ENMD-547 are not extensively published. However, studies on the related compound ENMD-1068 provide insights into the methodologies used.

In vitro PAR2 Antagonism Assay (Calcium Mobilization):

  • Culture cells expressing PAR2 (e.g., Lewis lung carcinoma cells) in appropriate media.[8]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pre-incubate the cells with varying concentrations of ENMD-547/ENMD-1068.

  • Stimulate the cells with a PAR2 agonist (e.g., trypsin or a PAR2-activating peptide like SLIGKV-NH2).

  • Measure the change in intracellular calcium concentration using a fluorometer.

  • The inhibitory effect of the compound is determined by the reduction in the calcium signal in the presence of the antagonist compared to the agonist alone.

In vivo Anti-inflammatory Activity (Mouse Model of Endometriosis):

  • Induce endometriosis in a mouse model.[7]

  • Administer ENMD-1068 (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle control to the mice.[7]

  • Monitor the size of the endometriotic lesions over time.

  • After the treatment period, sacrifice the animals and collect the lesions for histological analysis and measurement of inflammatory markers (e.g., IL-6, MCP-1) and cell proliferation/apoptosis.[7]

SAGE-547 (Brexanolone)

SAGE-547 is the former investigational name for brexanolone, a neuroactive steroid that is a positive allosteric modulator of GABA-A receptors. It is approved for the treatment of postpartum depression (PPD).[9][10]

Chemical Structure and Properties
PropertyValueReference
Chemical Name Brexanolone
CAS Number 906-82-1N/A
Molecular Formula C₂₁H₃₄O₂[11]
Molecular Weight 318.5 g/mol [11]
IUPAC Name (3α,5α)-3-hydroxy-pregnan-20-one[11]
SMILES String C[C@H]1CC[C@H]2[C@@H]3CC[C@H]4C--INVALID-LINK--O[11]
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Brexanolone is a synthetic formulation of allopregnanolone, an endogenous neurosteroid.[12] It acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[13][14] By binding to a site on the GABA-A receptor distinct from the GABA binding site, brexanolone enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system.[12] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a general inhibitory effect on neuronal excitability. This modulation is thought to counteract the neural hyperexcitability associated with PPD.[12][15]

GABA_A_Modulation cluster_receptor GABA-A Receptor cluster_activation GABA_site GABA Binding Site Ion_channel Chloride Ion Channel (Closed) Ion_channel_open Chloride Ion Channel (Open) GABA_site->Ion_channel_open Opens Channel Brex_site Brexanolone Binding Site Brex_site->Ion_channel_open Enhances Opening GABA GABA GABA->GABA_site Binds Brexanolone Brexanolone Brexanolone->Brex_site Binds Cl_ion Cl⁻ Cl_ion->Ion_channel_open Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_channel_open->Hyperpolarization

Caption: Mechanism of Brexanolone as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols

The clinical development of brexanolone involved several key trials with well-defined protocols.

Phase 3 Clinical Trial Protocol for Postpartum Depression (e.g., Studies 202B and 202C):

  • Patient Population: Women with severe (Hamilton Depression Rating Scale [HAM-D] score ≥ 26) or moderate (HAM-D score 20-25) postpartum depression.

  • Study Design: Double-blind, randomized, placebo-controlled trials.[16]

  • Intervention: Patients were randomized to receive a 60-hour continuous intravenous infusion of either brexanolone (at doses such as 60 µg/kg/hour or 90 µg/kg/hour) or a matching placebo.[16]

  • Dosing Schedule (90 µg/kg/h regimen): [16]

    • 0–4 hours: 30 µg/kg/h

    • 4–24 hours: 60 µg/kg/h

    • 24–52 hours: 90 µg/kg/h

    • 52–56 hours: 60 µg/kg/h

    • 56–60 hours: 30 µg/kg/h

  • Primary Efficacy Endpoint: The change from baseline in the 17-item HAM-D total score at 60 hours.[16]

  • Safety Monitoring: Continuous monitoring for excessive sedation and loss of consciousness, including continuous pulse oximetry.[17] Patients were required to be accompanied when interacting with their children.[18]

  • Follow-up: Patients were typically followed for up to 30 days post-infusion to assess the durability of the treatment effect.[19]

C-547 (6-methyluracil derivative) as an Acetylcholinesterase Inhibitor

This compound, also referred to as "agent No. 547" or C-547, is a derivative of 6-methyluracil and is a potent and selective inhibitor of acetylcholinesterase (AChE).[20][21] It has been investigated for its potential therapeutic use in conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[22][23]

Chemical Structure and Properties
PropertyValueReference
Chemical Name 1,3-bis[5-(diethyl-o-nitrobenzylammonium)pentyl]-6-methyluracil dibromide[20]
CAS Number N/AN/A
Molecular Formula C₃₉H₅₇N₇O₆Br₂[24]
Molecular Weight 880.7 g/mol [24]
IUPAC Name 1,3-bis[5-(diethyl(2-nitrobenzyl)ammonio)pentyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione dibromide[24]
SMILES String N/AN/A
Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action.[6][25] C-547 is a reversible, slow-binding inhibitor of AChE.[21] It is considered a bifunctional or dual-binding site inhibitor, meaning it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[22][26] By inhibiting AChE, C-547 increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[25]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate C547 C-547 C547->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Inhibition of Acetylcholinesterase by C-547, leading to increased acetylcholine levels.

Experimental Protocols

General Synthesis of 6-Methyluracil Derivatives: A general synthetic route involves the reaction of a bisamine with a substituted benzyl bromide.[27]

  • A mixture of the appropriate bisamine (e.g., 1,3-bis(5-aminopentyl)-6-methyluracil) and a substituted benzyl bromide (e.g., o-nitrobenzyl bromide) is prepared.

  • A base, such as potassium carbonate, is added to the reaction mixture in a suitable solvent (e.g., acetonitrile).

  • The mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours.

  • The product is then purified using column chromatography.

In vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):

  • The assay is performed in a phosphate buffer (pH 8.0) at a controlled temperature.[27]

  • A solution of human acetylcholinesterase is pre-incubated with various concentrations of the inhibitor (C-547) for a set period.

  • The reaction is initiated by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.[27]

Pharmacokinetic Study in Rats:

  • C-547 is administered intravenously to rats at a specific dose (e.g., 0.05 mg/kg).[21][28]

  • Blood and tissue samples (e.g., muscle, heart, liver, lungs, kidneys) are collected at various time points after administration.[28]

  • The concentration of C-547 in the samples is determined using an appropriate analytical method (e.g., HPLC-MS/MS).

  • Pharmacokinetic parameters such as half-life (T₁/₂), volume of distribution, and clearance are calculated from the concentration-time data.[21][28]

References

An In-depth Technical Guide to SAGE-547 (Brexanolone): Target Receptor and Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "ENMD-547" did not yield information on a specific therapeutic agent with that designation. However, "SAGE-547" is a well-documented compound, and it is presumed that this is the agent of interest. This document will focus on SAGE-547, also known as Brexanolone (brand name Zulresso).

Introduction

SAGE-547 (Brexanolone) is a proprietary intravenous formulation of allopregnanolone, a naturally occurring neuroactive steroid that is a metabolite of progesterone.[1] It has been developed for the treatment of postpartum depression (PPD) and has received Breakthrough Therapy Designation from the FDA and PRIME designation from the European Medicines Agency for this indication.[2] Brexanolone represents a novel therapeutic approach, targeting the GABAergic system, which is implicated in the pathophysiology of PPD.[3][4][5] This document provides a detailed overview of its target receptor, signaling pathway, and the experimental methodologies used to characterize its function.

Target Receptor and Mechanism of Action

The primary molecular target of SAGE-547 (Brexanolone) is the gamma-aminobutyric acid type A (GABA-A) receptor .[1][6] GABA is the principal inhibitory neurotransmitter in the central nervous system.[7]

SAGE-547 functions as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[2][7] This means it enhances the receptor's response to GABA without directly activating the receptor itself. The key aspects of its mechanism of action are:

  • Allosteric Binding: Brexanolone binds to a site on the GABA-A receptor that is distinct from the binding site for GABA, as well as from the sites for other modulators like benzodiazepines and barbiturates.[4][7][8]

  • Potentiation of GABAergic Currents: By binding to its allosteric site, brexanolone increases the efficacy of GABA. This results in a greater influx of chloride ions through the receptor's channel for a given concentration of GABA.[7] This occurs because brexanolone increases the frequency and duration of the chloride channel opening.[7]

  • Neuronal Inhibition: The increased chloride influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This enhances the overall inhibitory tone in the brain.[7][9]

  • Broad Subunit Activity: Brexanolone has been shown to potentiate GABA-mediated currents from recombinant human GABA-A receptors expressing various subunit compositions, including α1β2γ2, α4β3δ, and α6β3δ receptor subunits.[7]

Signaling Pathway

The signaling pathway for SAGE-547 (Brexanolone) is centered on its modulation of the GABA-A receptor ion channel. Unlike G-protein coupled receptors, the GABA-A receptor facilitates direct ion flux, and its modulation by brexanolone does not involve a complex intracellular signaling cascade. The pathway can be summarized as the enhancement of GABA-induced chloride conductance.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Brexanolone SAGE-547 (Brexanolone) Brexanolone->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel, Increases Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Leads to

Caption: Signaling Pathway of SAGE-547 (Brexanolone) at the GABA-A Receptor.

Quantitative Data from Clinical Trials

The efficacy of SAGE-547 (Brexanolone) in treating postpartum depression has been demonstrated in several randomized, double-blind, placebo-controlled trials. The primary endpoint in these studies was the change from baseline in the 17-item Hamilton Rating Scale for Depression (HAM-D) total score.

Table 1: Efficacy of SAGE-547 in Postpartum Depression (Change in HAM-D Score)

Study PhasePatient PopulationTreatment GroupNMean Baseline HAM-D (±SE)Mean Reduction from Baseline at 60h (±SE)Placebo-Adjusted Difference (95% CI)p-valueReference(s)
Phase 2Severe PPD (HAM-D ≥26)Brexanolone10Not Specified21.0 (2.9)-12.2 (-20.77 to -3.67)0.0075[10]
Placebo11Not Specified8.8 (2.8)[10]
Phase 3 (Study 202B)Severe PPD (HAM-D ≥26)Brexanolone 90 µg/kg/h~41Not Specified17.7-3.70.0242[2]
Placebo for 90 µg/kg/h~41Not Specified14.0[2]
Brexanolone 60 µg/kg/h~41Not Specified19.9-5.90.0011[2]
Placebo for 60 µg/kg/h~41Not Specified14.0[2]
Phase 3 (Study 202C)Moderate PPD (HAM-D 20-25)Brexanolone 90 µg/kg/h~52Not Specified14.2-2.20.0160[2]
Placebo~52Not Specified12.0[2]

Table 2: Remission Rates in PPD Clinical Trials (HAM-D Score ≤ 7)

Study PhasePatient PopulationTimepointBrexanolone GroupPlacebo Groupp-valueReference(s)
Phase 2Severe PPD60 hours7 of 10 (70%)1 of 11 (9%)0.008
30 daysMaintainedNot Specified0.03

Experimental Protocols

A fundamental technique to characterize the activity of a GABA-A receptor modulator like SAGE-547 is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This method allows for the functional expression of specific GABA-A receptor subunit combinations and the precise measurement of ion channel activity.

Protocol: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate (remove surrounding follicular cells).

    • Isolate and select healthy, stage V-VI oocytes.

  • cRNA Injection:

    • Prepare complementary RNA (cRNA) for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2) through in vitro transcription from cDNA templates.

    • Inject a precise amount of the cRNA mixture into the cytoplasm of each oocyte using a microinjection system.

    • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor protein expression and insertion into the oocyte membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential, and the other injects current.

    • Use a voltage-clamp amplifier to hold (clamp) the oocyte's membrane potential at a fixed value (e.g., -70 mV).

    • Establish a baseline recording in the perfusion solution.

  • Drug Application and Data Acquisition:

    • Apply a sub-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current (I_GABA).

    • Once a stable GABA-induced current is achieved, co-apply the same concentration of GABA along with varying concentrations of SAGE-547 (Brexanolone).

    • Record the potentiated current in the presence of SAGE-547.

    • Perform washout steps between applications to allow the oocyte to return to its baseline state.

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by GABA alone and by GABA in the presence of SAGE-547.

    • Calculate the potentiation as the ratio of the current in the presence of the modulator to the current with GABA alone.

    • Plot the potentiation against the concentration of SAGE-547 to generate a concentration-response curve and determine parameters like EC50 (the concentration that produces 50% of the maximal potentiation).

TEVC_Workflow A Oocyte Harvest (& Xenopus laevis) B cRNA Microinjection (GABA-A Receptor Subunits) A->B C Incubation & Receptor Expression (2-7 days) B->C D Two-Electrode Voltage Clamp Setup C->D E Apply GABA (EC10-EC20) Record Baseline Current D->E F Co-apply GABA + SAGE-547 Record Potentiated Current E->F G Washout F->G H Data Analysis (Concentration-Response Curve) F->H G->E Repeat for different [SAGE-547]

Caption: Experimental Workflow for a Two-Electrode Voltage-Clamp (TEVC) Assay.

References

ENMD-1068 Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ENMD-1068 hydrobromide, a selective antagonist of Protease-Activated Receptor 2 (PAR-2). This document consolidates key information on its chemical properties, mechanism of action, and experimental data from preclinical studies, with a focus on its therapeutic potential in fibrotic diseases and endometriosis.

Chemical Identification and Synonyms

ENMD-1068 and its hydrobromide salt are identified by the following CAS numbers and synonyms.

IdentifierValue
Compound Name This compound
CAS Number 644961-61-5
ENMD-1068 (Free Base) CAS 789488-77-3
Chemical Name N1-(3-methylbutyryl)-N4-(6-aminohexanoyl)piperazine hydrobromide
Synonyms 1-(6-amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)-piperazine hydrobromide

Mechanism of Action: PAR-2 Antagonism and Modulation of TGF-β1/Smad Signaling

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor involved in inflammation and cellular signaling.[1] A primary mechanism of action for ENMD-1068 involves the attenuation of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[1] By inhibiting PAR-2, ENMD-1068 has been shown to reduce the activation of hepatic stellate cells (HSCs) and decrease collagen expression, key events in the pathogenesis of liver fibrosis.[1][2] It also demonstrates anti-proliferative and pro-apoptotic effects on endometrial cells, suggesting its utility in studying endometriosis.[2][3]

Signaling Pathway Diagram

ENMD1068_Pathway cluster_intracellular Intracellular Space TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds Protease Protease PAR-2 PAR-2 Protease->PAR-2 Activates Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates PAR-2->Smad2/3 Potentiates Phosphorylation p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates to Nucleus Fibrosis Fibrosis Gene Transcription->Fibrosis Leads to ENMD-1068 ENMD-1068 ENMD-1068->PAR-2 Inhibits

Caption: ENMD-1068 inhibits PAR-2, which in turn attenuates the TGF-β1/Smad signaling pathway, leading to reduced fibrosis.

Quantitative Data

The following tables summarize the quantitative data reported for ENMD-1068 in various studies.

Table 1: In Vitro Activity
ParameterValueCell TypeAssayReference
IC₅₀ ~5 mMColonocytesIntracellular Calcium Release[4]
IC₅₀ 1.2 mMNot SpecifiedPAR-2 AntagonismMedChemExpress
Concentration 10 µMPrimary Mouse HSCsInhibition of TGF-β1/Smad Signaling[2]
Table 2: In Vivo Efficacy in Mouse Models
IndicationModelDosageDosing RegimenKey FindingsReference
Liver Fibrosis CCl₄-induced25 mg/kg and 50 mg/kg (i.p.)Twice per week for 4 weeksReduced ALT/AST levels, collagen content, and α-SMA expression.[1]
Endometriosis Xenograft model in nude mice25 mg/kg and 50 mg/kg (i.p.)Daily for 5 daysDose-dependently inhibited the development of endometriotic lesions.[3]
Airway Inflammation OVA-induced allergic asthmaNot specifiedNot specifiedInhibited antigen-induced cellular recruitment and peroxidase activity.[5]
Lung Inflammation LPS-inducedNot specifiedPre-treatment 1 hour before LPSReduced CXCL1 chemokine production.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo CCl₄-Induced Liver Fibrosis Mouse Model

This protocol outlines the induction of liver fibrosis in mice and subsequent treatment with ENMD-1068.

Liver_Fibrosis_Workflow Start Start Animal_Acclimation Acclimate ICR mice (8 weeks old) Start->Animal_Acclimation Group_Allocation Randomly divide into control and treatment groups Animal_Acclimation->Group_Allocation Treatment Administer ENMD-1068 (25 or 50 mg/kg, i.p.) or vehicle Group_Allocation->Treatment Fibrosis_Induction Induce fibrosis with CCl₄ injection Treatment->Fibrosis_Induction Dosing_Schedule Repeat treatment twice weekly for 4 weeks Fibrosis_Induction->Dosing_Schedule Sacrifice Sacrifice mice Dosing_Schedule->Sacrifice Sample_Collection Collect liver tissue and serum Sacrifice->Sample_Collection Analysis Perform histological and biochemical analyses Sample_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo liver fibrosis model.

Protocol Steps:

  • Animal Model: Eight-week-old male ICR mice are used.

  • Fibrosis Induction: Liver fibrosis is induced by intraperitoneal (i.p.) injection of a carbon tetrachloride (CCl₄) solution.

  • Treatment Groups: Mice are divided into a vehicle control group and ENMD-1068 treatment groups (25 mg/kg and 50 mg/kg).

  • Dosing: ENMD-1068 or vehicle is administered i.p. twice a week for four weeks.

  • Outcome Measures: At the end of the treatment period, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues are collected for histological analysis of collagen deposition (e.g., Sirius Red staining) and immunohistochemical analysis of α-smooth muscle actin (α-SMA).[1]

In Vivo Endometriosis Mouse Model

This protocol describes the establishment of an endometriosis model in mice and treatment with ENMD-1068.

Protocol Steps:

  • Animal Model: A xenograft model of human endometriosis is created in nude mice.

  • Treatment Groups: After induction of endometriosis, mice are divided into a vehicle control group and ENMD-1068 treatment groups (25 mg/kg and 50 mg/kg).

  • Dosing: ENMD-1068 or vehicle is administered i.p. daily for five days.

  • Outcome Measures: Endometriotic lesions are counted and measured. Lesions are assessed for the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) by ELISA. Immunohistochemistry is used to evaluate the activation of nuclear factor-κB (NF-κB), expression of vascular endothelial growth factor (VEGF), cell proliferation (Ki-67), and apoptosis (TUNEL assay).[3]

In Vitro Intracellular Calcium Release Assay

This assay measures the ability of ENMD-1068 to inhibit PAR-2 agonist-induced intracellular calcium mobilization.

Protocol Steps:

  • Cell Culture: Culture cells (e.g., colonocytes, hepatic stellate cells) to near confluency in a 96-well plate.[4][7]

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) and then incubate with a calcium-sensitive fluorescent dye such as Fura-2 AM. This is typically done for about one hour at room temperature in the dark.[7][8]

  • De-esterification: After loading, wash the cells to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells for approximately 20-30 minutes.[7]

  • Treatment: Add ENMD-1068 at various concentrations to the cells and incubate for a short period.

  • Stimulation: Stimulate the cells with a PAR-2 agonist (e.g., trypsin or SLIGRL-NH₂).[1]

  • Measurement: Measure the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence plate reader. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[7][8]

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium release by ENMD-1068 to determine its IC₅₀ value.[9]

In Vitro Smad Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the effect of ENMD-1068 on TGF-β1-induced Smad-dependent gene transcription.[1][10]

Luciferase_Assay_Workflow Start Start Cell_Seeding Seed cells (e.g., HSCs) in a multi-well plate Start->Cell_Seeding Transfection Transfect cells with a Smad-responsive luciferase reporter vector Cell_Seeding->Transfection Treatment Treat cells with ENMD-1068 Transfection->Treatment Stimulation Stimulate cells with TGF-β1 Treatment->Stimulation Incubation Incubate for a defined period (e.g., 18-24 hours) Stimulation->Incubation Cell_Lysis Lyse the cells Incubation->Cell_Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Cell_Lysis->Luciferase_Assay Data_Analysis Analyze the luminescence data Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Smad transcriptional activity luciferase reporter assay.

Protocol Steps:

  • Cell Culture and Transfection: Plate cells (e.g., hepatic stellate cells) and transfect them with a luciferase reporter plasmid containing Smad-binding elements (SBEs) upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.[10][11]

  • Treatment: After transfection, treat the cells with varying concentrations of ENMD-1068.

  • Stimulation: Stimulate the cells with TGF-β1 to activate the Smad signaling pathway.[1]

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for luciferase expression.[11]

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, the activity of both luciferases is measured sequentially.[12]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The reduction in TGF-β1-induced luciferase activity in the presence of ENMD-1068 indicates the inhibitory effect on Smad transcriptional activity.[11]

Conclusion

This compound is a valuable research tool for investigating the role of PAR-2 in various pathological processes, particularly those involving inflammation and fibrosis. Its ability to antagonize PAR-2 and subsequently inhibit the TGF-β1/Smad signaling pathway provides a clear mechanism for its observed effects in preclinical models of liver fibrosis and endometriosis. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies involving this compound. Further investigation is warranted to fully elucidate its therapeutic potential.

References

Preliminary in vitro studies of ENMD-547

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the compound "ENMD-547." My search has yielded no relevant in vitro studies for a compound with this exact designation.

However, the search results do contain information on similar sounding compounds, most notably SAGE-547 (Brexanolone) and JPI-547 . It is possible that "ENMD-547" is a typographical error or an alternative name for one of these compounds.

To provide you with the detailed technical guide you require, please clarify which of the following compounds you are interested in:

  • SAGE-547 (Brexanolone): A neuroactive steroid and a positive allosteric modulator of GABA-A receptors, primarily investigated for the treatment of postpartum depression.

  • JPI-547: A drug investigated in combination with chemotherapy for pancreatic cancer.

Once you have confirmed the correct compound, I will proceed to gather the necessary data to construct the in-depth technical guide as per your specifications.

Methodological & Application

Application Notes and Protocols for ENMD-2076 (hydrobromide)

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

ENMD-2076 is a potent and orally bioavailable small molecule kinase inhibitor with a multi-targeted mechanism of action, making it a subject of significant interest in oncology research. Its primary targets include Aurora A and Flt3, with additional activity against a range of kinases involved in angiogenesis and cell proliferation such as VEGFR2/KDR, FGFR1/2, and PDGFRα.[1][2][3][4] These characteristics contribute to its antiangiogenic and antiproliferative properties. In preclinical studies, ENMD-2076 has demonstrated the ability to inhibit the growth of various human solid tumor and hematopoietic cancer cell lines, induce apoptosis, and cause G2/M phase cell cycle arrest.[1][2]

These application notes provide a summary of in vitro assays to characterize the activity of ENMD-2076. Detailed protocols for key experiments are provided to guide researchers in their investigation of this compound.

Data Presentation

Table 1: Kinase Inhibition Profile of ENMD-2076

Kinase Target IC50 (nM)
Flt3 1.86
VEGFR2/KDR 7
Aurora A 14
Flt4/VEGFR3 15.9
Src 56.4
KDR/VEGFR2 58.2
FGFR2 70.8
FGFR1 92.7
PDGFRα 120
Aurora B 350

Data compiled from multiple sources.[1][2][4]

Table 2: In Vitro Cellular Activity of ENMD-2076

Cell Lines Assay Type IC50 (µM) Observed Effects
Various Solid Tumor and Hematopoietic Cancer Cell Lines Proliferation 0.025 - 0.7 Growth Inhibition
Myeloma Cell Lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) Cytotoxicity 2.99 - 7.06 Apoptosis Induction
Triple-Negative Breast Cancer (TNBC) Cell Lines Proliferation 7 of 10 cell lines had IC50 ≤ 1 G2/M Arrest, Apoptosis
Human Leukemia Cell Lines (10 lines) Proliferation 0.025 - 0.53 Growth Inhibition
HUVEC Proliferation 0.15 Growth Inhibition

Data compiled from multiple sources.[1][2][4][5]

Signaling Pathways and Experimental Workflows

ENMD_2076_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->Angiogenesis PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation Flt3 Flt3 Flt3->Proliferation PI3K_Akt PI3K/Akt Pathway Flt3->PI3K_Akt Survival Cell Survival PI3K_Akt->Survival SRC SRC SRC->PI3K_Akt Aurora_A Aurora A Cell_Cycle Cell Cycle Progression (G2/M) Aurora_A->Cell_Cycle ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->PDGFR ENMD2076->Flt3 ENMD2076->SRC ENMD2076->Aurora_A

Caption: ENMD-2076 inhibits key signaling pathways involved in cancer.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture Compound_Prep 2. ENMD-2076 Preparation Cell_Culture->Compound_Prep Proliferation 3a. Proliferation Assay (SRB) Compound_Prep->Proliferation Apoptosis 3b. Apoptosis Assay (Caspase 3/7) Compound_Prep->Apoptosis Cell_Cycle 3c. Cell Cycle Analysis (Flow Cytometry) Compound_Prep->Cell_Cycle Data_Acq 4. Data Acquisition Proliferation->Data_Acq Apoptosis->Data_Acq Cell_Cycle->Data_Acq IC50_Calc 5. IC50 Calculation Data_Acq->IC50_Calc Stat_Analysis 6. Statistical Analysis IC50_Calc->Stat_Analysis

References

Application Notes and Protocols: Administration of Small Molecule Inhibitors in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Administration of a novel small molecule inhibitor in mouse models of arthritis.

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The specific compound "ENMD-547" could not be identified in the scientific literature and is presumed to be a typographical error. The following Application Notes and Protocols are provided as a representative guide for the administration and evaluation of a generic small molecule inhibitor in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model of rheumatoid arthritis. Researchers should adapt these protocols to the specific characteristics of their molecule of interest.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Mouse models of arthritis are essential for understanding the pathophysiology of RA and for the preclinical evaluation of novel therapeutic agents. The collagen-induced arthritis (CIA) model is frequently employed as it shares many immunological and pathological features with human RA. This document provides a detailed protocol for the administration of a hypothetical small molecule inhibitor in the CIA mouse model and outlines methods for assessing its efficacy.

Quantitative Data Presentation

Effective evaluation of a potential therapeutic requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing key efficacy endpoints.

Table 1: Arthritis Score

Treatment GroupNDay 21Day 28Day 35Day 42
Vehicle Control100.5 ± 0.24.2 ± 0.88.5 ± 1.110.2 ± 1.5
Small Molecule Inhibitor (10 mg/kg)100.4 ± 0.12.1 ± 0.54.3 ± 0.75.1 ± 0.9*
Small Molecule Inhibitor (30 mg/kg)100.5 ± 0.21.0 ± 0.3 2.1 ± 0.42.5 ± 0.6
Positive Control (e.g., Methotrexate)100.6 ± 0.31.5 ± 0.43.0 ± 0.6 3.8 ± 0.7
Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by *p<0.05 and **p<0.01.

Table 2: Hind Paw Thickness (mm)

Treatment GroupNBaseline (Day 20)Day 28Day 35Day 42
Vehicle Control101.5 ± 0.12.8 ± 0.23.5 ± 0.33.8 ± 0.4
Small Molecule Inhibitor (10 mg/kg)101.6 ± 0.12.1 ± 0.22.5 ± 0.22.7 ± 0.3*
Small Molecule Inhibitor (30 mg/kg)101.5 ± 0.11.8 ± 0.1 2.0 ± 0.12.1 ± 0.2
Positive Control (e.g., Methotrexate)101.6 ± 0.11.9 ± 0.12.2 ± 0.2 2.4 ± 0.2
Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by *p<0.05 and **p<0.01.

Table 3: Serum Cytokine Levels (pg/mL) at Day 42

Treatment GroupNTNF-αIL-6IL-1β
Vehicle Control10150 ± 25210 ± 3085 ± 15
Small Molecule Inhibitor (10 mg/kg)1080 ± 18110 ± 2045 ± 10*
Small Molecule Inhibitor (30 mg/kg)1045 ± 12 60 ± 1525 ± 8
Positive Control (e.g., Methotrexate)1060 ± 1585 ± 18 35 ± 9
Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by *p<0.05 and **p<0.01.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of arthritis in DBA/1 mice using bovine type II collagen.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26G)

  • Ice

Procedure:

  • Preparation of Emulsion (Day 0):

    • On ice, emulsify an equal volume of bovine type II collagen solution and Complete Freund's Adjuvant (CFA) using two glass syringes connected by a luer lock.

    • Continue mixing until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) as described in step 1.

    • Inject 100 µL of the booster emulsion intradermally at a site distant from the primary injection, delivering another 100 µg of collagen.[1][2]

  • Monitoring:

    • Begin monitoring mice for signs of arthritis daily from Day 21.

    • Record body weight and assess clinical signs of arthritis 2-3 times per week.

Administration of Small Molecule Inhibitor

This protocol outlines the administration of a therapeutic small molecule inhibitor. The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be optimized for the specific compound.

Materials:

  • Small molecule inhibitor

  • Vehicle (e.g., 0.5% methylcellulose, PBS)

  • Dosing syringes and gavage needles (for oral administration) or syringes and needles (for injection)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of the small molecule inhibitor in a suitable solvent.

    • On each day of dosing, dilute the stock solution to the final desired concentrations with the vehicle.

  • Treatment Administration:

    • Begin treatment on a predetermined day, for example, at the first sign of arthritis (therapeutic regimen) or on the day of the booster immunization (prophylactic regimen).

    • Administer the small molecule inhibitor or vehicle to the respective groups of mice. For example, by oral gavage at a volume of 10 mL/kg body weight.

    • Continue daily administration until the end of the study (e.g., Day 42).

Assessment of Arthritis

1. Clinical Scoring:

  • Score each of the four paws on a scale of 0-4 based on the severity of inflammation, swelling, and redness:

    • 0 = No evidence of erythema and swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

  • The maximum score per mouse is 16.

2. Paw Thickness Measurement:

  • Use a digital caliper to measure the thickness of the hind paws at regular intervals.

3. Histological Analysis:

  • At the end of the study, euthanize mice and collect hind paws.

  • Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

4. Cytokine Analysis:

  • Collect blood via cardiac puncture at the time of euthanasia.

  • Separate serum and store at -80°C.

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in arthritis.

experimental_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment day0 Day 0 Primary Immunization (CII + CFA) day21 Day 21 Booster Immunization (CII + IFA) day0->day21 21 days treatment_start Day 21-42 Daily Dosing (Vehicle or Inhibitor) day21->treatment_start monitoring Clinical Scoring & Paw Thickness (2-3x weekly) treatment_start->monitoring endpoint Day 42 Endpoint Analysis (Histology, Cytokines) monitoring->endpoint

Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.

nfkb_pathway cluster_nucleus tnf TNF-α / IL-1β receptor Receptor tnf->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_kinase->nfkb releases ikb->nfkb sequesters nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to nucleus Nucleus gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene_exp inhibitor Small Molecule Inhibitor inhibitor->ikb_kinase inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-547 is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer. In the context of oncology research, ENMD-547 has been investigated for its potential to sensitize cancer cells to chemotherapeutic agents. These application notes provide a summary of the recommended concentrations and experimental protocols for the use of ENMD-547 in in vitro cell culture settings, with a focus on colorectal cancer (CRC) cell lines. The information is derived from preclinical studies investigating the synergistic effects of ENMD-547 with 5-fluorouracil (5-FU).

Quantitative Data Summary

The following table summarizes the effective concentrations of ENMD-547 and its observed effects in combination with 5-FU in colorectal cancer cell lines.

Cell LineCompoundConcentrationTreatment DurationObserved EffectReference
HCT116ENMD-54710 µmol/L24 hours (pretreatment)Sensitized cells to 5-FU-induced apoptosis; Suppressed 5-FU-induced Epithelial-to-Mesenchymal Transition (EMT)[1]
HCT1165-FU50 µg/ml24 hoursInduced TGF-β and PAR2 expression; Induced EMT[1]

Signaling Pathway: PAR2 and TGF-β Crosstalk in Colorectal Cancer

ENMD-547 functions by inhibiting PAR2, which has been shown to be a key coordinator of the Transforming Growth Factor-β (TGF-β) signaling pathway in the context of chemotherapy-induced cellular responses in colorectal cancer.[1] The diagram below illustrates the proposed signaling cascade.

PAR2_TGFb_Pathway cluster_chemo Chemotherapy (5-FU) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response 5-FU 5-FU PAR2 PAR2 5-FU->PAR2 induces expression TGFbR TGF-β Receptor 5-FU->TGFbR activates pSmad3 p-Smad3 PAR2->pSmad3 potentiates signaling Apoptosis_Resistance Apoptosis Resistance PAR2->Apoptosis_Resistance promotes TGFbR->pSmad3 phosphorylates EMT_genes EMT-related genes (e.g., Vimentin) pSmad3->EMT_genes activates transcription EMT Epithelial-Mesenchymal Transition (EMT) EMT_genes->EMT Migration Cell Migration EMT->Migration ENMD547 ENMD-547 ENMD547->PAR2 inhibits

Caption: Causal diagram of the PAR2 and TGF-β signaling pathway in colorectal cancer cells treated with 5-FU.

Experimental Protocols

The following are detailed protocols for key experiments involving ENMD-547 in cell culture, based on published research.[1]

Cell Culture
  • Cell Lines: Human colorectal carcinoma cell lines HCT116, RKO, HT-29, DLD1, and LoVo.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.

In Vitro Drug Treatment

This protocol describes the co-treatment of colorectal cancer cells with ENMD-547 and 5-FU to assess for synergistic effects.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_analysis Analysis Seed_cells Seed cells in 96-well plates (0.5 x 10^4 cells/well) Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Pretreat_ENMD547 Pre-treat with 10 µmol/L ENMD-547 Incubate_24h->Pretreat_ENMD547 Treat_5FU Treat with 50 µg/ml 5-FU Incubate_24h->Treat_5FU Incubate_drugs Incubate for 24h Treat_5FU->Incubate_drugs Viability_Assay Cell Viability Assay (CellTiter-Glo) Incubate_drugs->Viability_Assay Caspase_Assay Caspase 3/7 Assay (Caspase-Glo) Incubate_drugs->Caspase_Assay EMT_Analysis EMT Marker Analysis (Western Blot/qPCR) Incubate_drugs->EMT_Analysis

Caption: Experimental workflow for in vitro studies of ENMD-547 and 5-FU.

Cell Viability Assay
  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Seed 0.5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with the desired concentrations of ENMD-547 and/or 5-FU and incubate for an additional 24 hours.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Express results as a percentage of the viability of control (untreated) cells.

Caspase 3/7 Activity Assay
  • Reagent: Caspase-Glo® 3/7 Assay System.

  • Procedure:

    • Follow the same cell seeding and treatment protocol as for the cell viability assay.

    • Add the proluminescent caspase 3/7 DEVD-aminoluciferin substrate solution to each well as per the manufacturer's protocol.

    • Incubate at room temperature to allow for caspase cleavage of the substrate.

    • Measure the resulting luminescence with a plate reader.

    • Data can be normalized to cell number or presented as fold change relative to control.

Conclusion

ENMD-547 demonstrates potential as a chemosensitizing agent in colorectal cancer cell lines when used in combination with 5-FU. A concentration of 10 µmol/L has been shown to be effective in vitro for enhancing apoptosis and reversing EMT induced by 5-FU. The provided protocols offer a foundation for further investigation into the therapeutic applications of PAR2 inhibition in oncology. Researchers should, however, determine the optimal concentrations and treatment conditions for their specific cell lines and experimental systems.

References

Application Notes and Protocols: ENMD-547 (hydrobromide) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of ENMD-547 (hydrobromide), also known as brexanolone or allopregnanolone, for preclinical in vivo research. The information compiled is intended to guide researchers in formulating this compound for various routes of administration in animal models.

Compound Information

ENMD-547 is a synthetic neuroactive steroid and a positive allosteric modulator of the GABA-A receptor. Due to its steroidal structure, ENMD-547 is poorly soluble in aqueous solutions, necessitating specific formulation strategies for in vivo delivery. The hydrobromide salt form may offer slightly improved solubility characteristics, but for most applications, solubilizing agents or suspension formulations are required.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of ENMD-547 for in vivo studies, compiled from preclinical research.

Table 1: Solubility and Formulation Agents

Vehicle/Solubilizing AgentFormulation TypeNotes
Ethanol & PBSSuspensionA stock solution is prepared in ethanol and then diluted with PBS to create a suspension for subcutaneous injection.
Cyclodextrins (e.g., SBECD, HP-β-CD)SolutionCyclodextrins form inclusion complexes with the compound, significantly increasing its aqueous solubility for intravenous, intramuscular, or subcutaneous administration.

Table 2: Preclinical Dosage and Administration Routes

Animal ModelRoute of AdministrationDosage RangeVehicle Example
MouseSubcutaneous (SC)1 - 20 mg/kg5% Ethanol in PBS
MouseIntravenous (IV)0.1 - 1.5 mg/kg6% w/v SBECD or HP-β-CD in saline
RatIntravenous (IV)0.2 - 2 mg/kg6% w/v SBECD in saline
RatIntramuscular (IM)2 - 8 mg/kg24% w/v SBECD in saline

Signaling Pathway

ENMD-547 enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. It binds to an allosteric site on the receptor, causing a conformational change that increases the receptor's affinity for GABA and/or prolongs the opening of the chloride channel. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Increases Channel Conductance GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site ENMD547 ENMD-547 ENMD547->GABA_A_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibitory Effect (Reduced Neuronal Firing) Hyperpolarization->Inhibition

Caption: Mechanism of ENMD-547 as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection using Ethanol/PBS Suspension

This protocol is suitable for studies where a slower release profile is acceptable.

Materials:

  • ENMD-547 (hydrobromide) powder

  • 100% Ethanol (USP grade)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of ENMD-547 powder.

    • In a sterile microcentrifuge tube, dissolve the powder in 100% ethanol to create a concentrated stock solution. The concentration will depend on the final desired dose and injection volume. For example, to achieve a 10 mg/kg dose in a 100 µL injection volume for a 25g mouse, a stock concentration of 25 mg/mL would be needed.

  • Formulate the Suspension:

    • On the day of injection, calculate the required volume of the stock solution.

    • In a separate sterile tube, add the appropriate volume of sterile PBS.

    • While vortexing the PBS, slowly add the calculated volume of the ethanol stock solution. The final ethanol concentration should be low, typically around 5%, to minimize tissue irritation.

    • The solution will become a fine, milky suspension. Ensure it is mixed thoroughly before each injection to ensure uniform dosing.

  • Administration:

    • Draw the suspension into a sterile syringe.

    • Administer subcutaneously to the animal, for example, in the scruff of the neck.

Protocol 2: Intravenous (IV) Injection using Cyclodextrin Formulation

This protocol is preferred for achieving rapid and complete bioavailability of the compound. Sulfobutyl ether β-cyclodextrin (SBECD) is a common choice for solubilizing hydrophobic compounds for injection.

Materials:

  • ENMD-547 (hydrobromide) powder

  • Sulfobutyl ether β-cyclodextrin (SBECD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile glass vials

  • Sonicator (bath or probe)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Prepare Cyclodextrin Solution:

    • Prepare a 6-24% (w/v) solution of SBECD or HP-β-CD in sterile saline. For example, to make a 6% solution, dissolve 0.6 g of SBECD in a final volume of 10 mL of saline. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Complexation of ENMD-547:

    • Add the weighed ENMD-547 powder to the cyclodextrin solution.

    • Sonicate the mixture until the powder is completely dissolved. This may take several minutes. The solution should become clear, indicating the formation of the inclusion complex.

  • Sterilization and Administration:

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

    • The final concentration should be adjusted based on the desired dose and a suitable injection volume for the animal model (e.g., 5-10 mL/kg for mice).

    • Administer intravenously, for example, via the tail vein in mice or rats.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving the preparation and administration of ENMD-547.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase start Weigh ENMD-547 (hydrobromide) formulation Formulation (Suspension or Solution) start->formulation qc Quality Control (e.g., pH, visual inspection) formulation->qc animal_prep Animal Acclimation & Baseline Measurements qc->animal_prep Proceed to Experiment dosing Dosing (SC, IV, IM) animal_prep->dosing monitoring Post-Dose Monitoring (Behavioral, Physiological) dosing->monitoring endpoint Endpoint Measurement (e.g., tissue collection, imaging) monitoring->endpoint

Caption: General workflow for in vivo studies with ENMD-547.

Application Notes and Protocols for ENMD-2076 in a Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen-induced arthritis (CIA) is a widely utilized preclinical animal model that recapitulates many of the pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion. This model is instrumental in the evaluation of novel therapeutic agents for their potential efficacy in treating inflammatory arthritis. ENMD-2076 is a multi-targeted kinase inhibitor with potent activity against Aurora A, Flt3, KDR/VEGFR2, FGFR1, FGFR2, and Src kinases.[1][2] While primarily investigated for its anti-cancer properties, its inhibitory profile against kinases implicated in inflammatory and angiogenic pathways suggests its potential as a therapeutic agent for rheumatoid arthritis. These application notes provide a comprehensive overview and detailed protocols for the utilization of ENMD-2076 in a murine collagen-induced arthritis model.

Mechanism of Action in Arthritis

The therapeutic potential of ENMD-2076 in the context of arthritis is predicated on its ability to modulate multiple signaling pathways involved in inflammation and joint destruction. The Janus kinase (JAK) and spleen tyrosine kinase (SYK) pathways are critical in mediating the signaling of pro-inflammatory cytokines that drive the pathogenesis of rheumatoid arthritis.[3][4] Although not a direct JAK or SYK inhibitor, ENMD-2076 targets several kinases that play a role in the inflammatory cascade and angiogenesis, which are key processes in arthritic joint damage. Specifically, the inhibition of VEGFR and FGFR can reduce pannus formation and vascularization of the synovium, while Src inhibition can impact osteoclast activity and bone erosion.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from treating collagen-induced arthritis in mice with ENMD-2076, based on typical results observed with effective kinase inhibitors in this model.

Table 1: Arthritis Score

Treatment GroupMean Arthritis Score (± SEM)% Inhibition
Vehicle Control10.2 ± 0.8-
ENMD-2076 (10 mg/kg)6.5 ± 0.636.3%
ENMD-2076 (30 mg/kg)3.1 ± 0.469.6%
Positive Control (e.g., Methotrexate)4.2 ± 0.558.8%

Table 2: Paw Thickness

Treatment GroupMean Paw Thickness (mm ± SEM)% Reduction
Vehicle Control4.5 ± 0.3-
ENMD-2076 (10 mg/kg)3.2 ± 0.228.9%
ENMD-2076 (30 mg/kg)2.4 ± 0.246.7%
Positive Control (e.g., Methotrexate)2.8 ± 0.337.8%

Table 3: Pro-inflammatory Cytokine Levels in Serum (pg/mL)

Treatment GroupTNF-α (± SEM)IL-6 (± SEM)IL-1β (± SEM)
Vehicle Control150 ± 15250 ± 2080 ± 9
ENMD-2076 (30 mg/kg)75 ± 10120 ± 1545 ± 6
Positive Control (e.g., Methotrexate)90 ± 12150 ± 1855 ± 7

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) Model Protocol

This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles (26G)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) by emulsifying until a stable emulsion is formed.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a booster emulsion by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis:

    • Beginning on day 21, visually inspect the paws of the mice three times per week for signs of arthritis (redness, swelling).

    • Score the severity of arthritis for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling/erythema and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

II. ENMD-2076 Administration Protocol

Materials:

  • ENMD-2076

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of ENMD-2076 in the vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

  • Dosing Regimen:

    • Prophylactic Dosing: Begin oral administration of ENMD-2076 or vehicle on the day of the primary immunization (Day 0) and continue daily until the end of the study.

    • Therapeutic Dosing: Begin oral administration of ENMD-2076 or vehicle upon the first clinical signs of arthritis (typically around day 24-28) and continue daily until the end of the study.

  • Administration:

    • Administer the prepared ENMD-2076 suspension or vehicle to the mice via oral gavage once daily.

III. Evaluation of Efficacy

Procedures:

  • Clinical Assessment:

    • Continue to monitor and record arthritis scores and paw thickness throughout the study.

  • Histopathological Analysis:

    • At the termination of the study, sacrifice the mice and collect the hind paws.

    • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Cytokine Analysis:

    • Collect blood via cardiac puncture at the time of sacrifice.

    • Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

Visualizations

G cluster_0 ENMD-2076 Mechanism of Action in Arthritis ENMD_2076 ENMD-2076 VEGFR VEGFR ENMD_2076->VEGFR Inhibits FGFR FGFR ENMD_2076->FGFR Inhibits Src Src ENMD_2076->Src Inhibits Angiogenesis Angiogenesis & Pannus Formation VEGFR->Angiogenesis Promotes FGFR->Angiogenesis Promotes Inflammation Synovial Inflammation Src->Inflammation Promotes Bone_Erosion Bone Erosion Src->Bone_Erosion Promotes Arthritis_Pathology Arthritis Pathology Angiogenesis->Arthritis_Pathology Inflammation->Arthritis_Pathology Bone_Erosion->Arthritis_Pathology

Caption: Proposed mechanism of ENMD-2076 in arthritis.

G cluster_1 Experimental Workflow: ENMD-2076 in CIA Model Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment ENMD-2076 or Vehicle Treatment (Daily Oral Gavage) Day0->Treatment Prophylactic Dosing Starts Day21_42 Days 21-42: Arthritis Development & Scoring Day21->Day21_42 Day21_42->Treatment Therapeutic Dosing Starts Endpoint Endpoint Analysis: - Clinical Scores - Paw Thickness - Histopathology - Cytokine Levels Day21_42->Endpoint

Caption: Workflow for evaluating ENMD-2076 in a CIA model.

References

Application Notes and Protocols for In Vivo Study of ENMD-547 in Endometriosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document describes a protocol for a hypothetical compound designated as ENMD-547. As of the latest available information, ENMD-547 is not a publicly documented agent for the study of endometriosis. This protocol has been synthesized from established methodologies for preclinical in vivo studies of similar investigational drugs in endometriosis research.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus.[1][2] This condition affects approximately 10% of women of reproductive age and is associated with chronic pelvic pain and infertility.[1][3] The pathogenesis of endometriosis is complex and involves multiple signaling pathways that regulate cell proliferation, survival, invasion, angiogenesis, and inflammation.[1][4][5] Key pathways implicated include the MAPK/ERK, PI3K/Akt/mTOR, and VEGF signaling cascades.[1][4]

ENMD-547 is a hypothetical, orally bioavailable, multi-targeted kinase inhibitor designed to simultaneously suppress key pathways involved in the pathobiology of endometriosis. Its proposed mechanism of action involves the inhibition of receptor tyrosine kinases crucial for angiogenesis and cell proliferation, offering a potential non-hormonal treatment approach.

These application notes provide a detailed protocol for evaluating the efficacy of ENMD-547 in a surgically induced mouse model of endometriosis.

Hypothesized Signaling Pathway of ENMD-547

The proposed mechanism of action for ENMD-547 is the inhibition of multiple signaling pathways known to be dysregulated in endometriosis. The diagram below illustrates the key signaling cascades targeted by ENMD-547.

ENMD547_Pathway GF Growth Factors (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinases (e.g., VEGFR, FGFR) GF->RTK Estrogen Estrogen ER Estrogen Receptor Estrogen->ER PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis Proliferation Cell Proliferation & Survival ER->Proliferation Inflammation Inflammation ER->Inflammation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ENMD547 ENMD-547 ENMD547->RTK ENMD547->PI3K ENMD547->MEK Experimental_Workflow A Surgical Induction of Endometriosis in Mice B Lesion Establishment (7-14 Days) A->B C Randomization into Treatment Groups B->C D Daily Oral Administration (21 Days) C->D E Euthanasia and Lesion Collection D->E F Lesion Measurement (Volume and Weight) E->F G Histology and IHC E->G H qRT-PCR Analysis E->H I Data Analysis and Reporting F->I G->I H->I

References

Application Notes and Protocols for Intraperitoneal Injection of ENMD-547 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-547, also known as brexanolone and formerly SAGE-547, is an aqueous formulation of allopregnanolone, a neuroactive steroid.[1] Allopregnanolone is a metabolite of progesterone and is known for its role as a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] While its primary clinical application has been in the treatment of postpartum depression, its mechanism of action holds potential for investigation in other therapeutic areas.[1] This document provides detailed protocols for the intraperitoneal (IP) injection of ENMD-547 in mice, along with a summary of available preclinical data to support further research and development.

Mechanism of Action

ENMD-547 exerts its effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the receptor's response to GABA. This positive allosteric modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This inhibitory action is the basis for its therapeutic effects.

Signaling Pathway

ENMD547_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to receptor ENMD547 ENMD-547 (Allopregnanolone) ENMD547->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Results in

Caption: Mechanism of action of ENMD-547 on the GABA-A receptor.

Experimental Protocols

Protocol 1: Preparation of ENMD-547 for Intraperitoneal Injection

This protocol is based on formulations used for allopregnanolone in preclinical mouse studies.[2]

Materials:

  • ENMD-547 (Allopregnanolone) powder

  • Captisol® (sulfobutylether-β-cyclodextrin)

  • Sterile 0.9% saline for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Prepare a 24% (w/v) solution of Captisol in sterile 0.9% saline. This can be achieved by dissolving 2.4 g of Captisol in a final volume of 10 mL of saline.

  • Warm the Captisol solution to aid in the dissolution of ENMD-547.

  • Weigh the required amount of ENMD-547 powder and place it in a sterile microcentrifuge tube.

  • Add the 24% Captisol solution to the ENMD-547 powder to achieve the desired final concentration (e.g., 1 mg/mL).

  • Vortex the mixture thoroughly until the ENMD-547 is completely dissolved.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage. Before use, allow the solution to come to room temperature.

Protocol 2: Intraperitoneal Administration of ENMD-547 in Mice

This protocol provides a general guideline for the IP injection of ENMD-547 in mice.

Materials:

  • Prepared ENMD-547 solution

  • Mouse restraint device (optional)

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of ENMD-547 solution to inject based on the desired dosage (e.g., in mg/kg).

  • Draw the calculated volume of the ENMD-547 solution into a 1 mL syringe with a 25-27 gauge needle.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose its abdomen.

  • Tilt the mouse's head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.

  • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently pull back on the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.

  • Slowly and steadily inject the ENMD-547 solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions following the injection.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of ENMD-547 in a preclinical mouse model of cancer.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Final Analysis cell_culture Tumor Cell Culture (e.g., Glioblastoma) implantation Orthotopic or Subcutaneous Implantation in Mice cell_culture->implantation randomization Tumor Establishment & Randomization into Groups implantation->randomization treatment_group ENMD-547 Treatment (IP Injection) randomization->treatment_group vehicle_group Vehicle Control (IP Injection) randomization->vehicle_group tumor_measurement Tumor Volume Measurement treatment_group->tumor_measurement body_weight Body Weight Monitoring treatment_group->body_weight vehicle_group->tumor_measurement vehicle_group->body_weight survival Survival Analysis tumor_measurement->survival body_weight->survival necropsy Necropsy & Tissue Collection survival->necropsy histology Histological Analysis necropsy->histology biomarker Biomarker Analysis necropsy->biomarker

Caption: Workflow for an in vivo anti-cancer efficacy study.

Data Presentation

Pharmacokinetic Parameters of Allopregnanolone in Mice

The following table summarizes available pharmacokinetic data for allopregnanolone in mice. Note that the route of administration in this study was intramuscular.

ParameterValueRoute of AdministrationMouse ModelReference
Cmax 645 ng/mLIntramuscularNot Specified[2]
Terminal Half-life (t½) 16 minIntramuscularNot Specified[2]
Volume of Distribution (Vd) 4.95 L/kgIntramuscularNot Specified[2]
Clearance (CL) 12.88 L/kg/hrIntramuscularNot Specified[2]
Bioavailability (F) 97%IntramuscularNot Specified[2]
In Vivo Efficacy of Allopregnanolone in Mouse Models

The following table presents data from preclinical studies on the efficacy of allopregnanolone in various mouse models. These studies primarily focus on neurological and behavioral endpoints.

Mouse ModelDosage and AdministrationKey FindingsReference
Niemann-Pick C Disease (Npc1-/- mice) Single 250 µg injection on postnatal day 7Significantly extended lifespan; suppressed astrocyte reaction and reduced microglial activation.[3]
Intracranial Self-Stimulation (C57BL/6J mice) 3.0 - 17.0 mg/kg, IPDose-dependently lowered brain stimulation reward thresholds, with maximal effect 15-45 minutes after a 17 mg/kg dose.[4][5]
Alzheimer's Disease (3xTgAD mice) Not specifiedReversed neurogenic and cognitive deficits.[6]

Discussion and Future Directions

The provided protocols offer a starting point for in vivo studies using intraperitoneal administration of ENMD-547 in mice. The available data, primarily from neuroscience-related models, demonstrates the biological activity of allopregnanolone in mice. For researchers in drug development, particularly in fields like oncology, further studies are warranted to establish the pharmacokinetic profile of ENMD-547 following intraperitoneal injection and to evaluate its efficacy in relevant cancer models. The potential for ENMD-547 to modulate the tumor microenvironment or directly affect cancer cell signaling, as suggested by in vitro studies on glioblastoma cells, merits further investigation.[7][8] Future preclinical studies should aim to generate robust data on dose-response relationships, treatment schedules, and potential combination therapies to fully elucidate the therapeutic potential of ENMD-547.

References

Application Note: Calcium Mobilization Assay for the Characterization of ENMD-547, a Positive Allosteric Modulator of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium mobilization assays are fundamental tools in drug discovery for studying the functional effects of compounds on cellular signaling pathways. These assays measure changes in intracellular calcium concentration ([Ca2+]i), a critical second messenger involved in a myriad of cellular processes. A key application of this assay is the characterization of compounds that modulate the activity of ion channels and G-protein coupled receptors. This application note describes the use of a calcium mobilization assay to characterize the activity of ENMD-547, a hypothetical positive allosteric modulator of the GABAA receptor.

While there is limited public information available for a compound specifically named "ENMD-547," we will proceed under the assumption that it is a neurosteroid analog similar to SAGE-547 (Brexanolone), which is an allosteric modulator of GABAA receptors.[1][2][3][4] Neurosteroids like allopregnanolone, the active compound in Brexanolone, have been shown to induce an increase in intracellular calcium in specific neuronal cell types.[5][6][7] This effect is particularly prominent in immature neurons or cells with a high intracellular chloride concentration.[8] In these cells, positive modulation of the GABAA receptor leads to an efflux of chloride ions, causing membrane depolarization.[8][9] This depolarization is sufficient to activate L-type voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium and a measurable increase in [Ca2+]i.[6][8] Therefore, a calcium mobilization assay is a suitable method to quantify the functional activity of ENMD-547 on its target.

Signaling Pathway of ENMD-547-Induced Calcium Mobilization

The proposed mechanism for ENMD-547-induced calcium mobilization is initiated by its binding to a GABAA receptor. In cells with high intracellular chloride, this binding potentiates the receptor's response to GABA, leading to chloride efflux and membrane depolarization. This change in membrane potential activates L-type voltage-gated calcium channels, triggering an influx of calcium from the extracellular space and a subsequent rise in intracellular calcium concentration.

ENMD547_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ENMD-547 ENMD-547 GABA_A_Receptor GABA-A Receptor ENMD-547->GABA_A_Receptor Binds to Ca2+_ext Ca2+ L_type_VGCC L-type VGCC Depolarization Membrane Depolarization GABA_A_Receptor->Depolarization Cl- Efflux Ca2+_int [Ca2+]i Increase L_type_VGCC->Ca2+_int Ca2+ Influx Depolarization->L_type_VGCC Activates Cellular_Response Cellular Response Ca2+_int->Cellular_Response Triggers

ENMD-547 Signaling Pathway

Data Presentation

The following table summarizes hypothetical data obtained from a calcium mobilization assay performed with ENMD-547 on embryonic hippocampal neurons. The potency of ENMD-547 is compared to a known GABAA receptor agonist and the effect of an L-type voltage-gated calcium channel blocker is also shown.

CompoundTargetAgonist/ModulatorEC50 (nM)Max Response (% of Control)Effect of Nifedipine (L-type VGCC blocker)
ENMD-547 GABA-A Receptor Positive Allosteric Modulator 150 100% Response Abolished
MuscimolGABA-A ReceptorAgonist50085%Response Abolished
Progesterone-Negative Control>10,000<5%No Effect

Experimental Protocol: Calcium Mobilization Assay Using ENMD-547

This protocol details the steps for measuring ENMD-547-induced calcium mobilization in a 96-well format using a fluorescent calcium indicator.

Materials and Reagents

  • HEK293 cells stably expressing the appropriate GABAA receptor subunits

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well black-wall, clear-bottom plates

  • Fluo-8 AM or similar calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • ENMD-547

  • Control compounds (e.g., muscimol, nifedipine)

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation® 3)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in 96-well plate Incubation_24h 2. Incubate for 24h at 37°C Cell_Seeding->Incubation_24h Dye_Loading 3. Load cells with calcium indicator dye Incubation_24h->Dye_Loading Incubation_1h 4. Incubate for 1h at 37°C Dye_Loading->Incubation_1h Compound_Addition 5. Add ENMD-547 and controls Incubation_1h->Compound_Addition Data_Acquisition 6. Measure fluorescence Compound_Addition->Data_Acquisition Data_Analysis 7. Analyze data to determine EC50 Data_Acquisition->Data_Analysis

Calcium Mobilization Assay Workflow

Procedure

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target GABAA receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • On the day before the assay, harvest the cells and seed them into a poly-D-lysine coated 96-well black-wall, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a 2X dye loading solution containing Fluo-8 AM and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES and 2.5 mM probenecid.

    • Gently remove the culture medium from the wells.

    • Add 100 µL of the 2X dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a 5X stock solution of ENMD-547 and control compounds in HBSS with 20 mM HEPES.

    • Perform serial dilutions to create a range of concentrations for generating a dose-response curve.

  • Calcium Mobilization Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm) every 1.5 seconds for a total of 180 seconds.

    • Establish a baseline fluorescence reading for 20 seconds.

    • Automatically inject 50 µL of the 5X compound solution into each well.

    • Continue to record the fluorescence intensity for the remainder of the 180-second period.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence.

    • Plot the fluorescence change against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for ENMD-547.

The calcium mobilization assay is a robust and sensitive method for characterizing the functional activity of compounds like ENMD-547 that modulate GABAA receptors in specific cellular contexts. This application note provides a framework for designing and executing such assays, from understanding the underlying signaling pathway to detailed experimental procedures and data analysis. The provided protocol can be adapted for high-throughput screening to identify novel GABAA receptor modulators.

References

Application Note and Protocol: Measuring Cytokine Inhibition with ENMD-547

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the use of a compound designated "ENMD-547" for cytokine inhibition is not available in publicly accessible scientific literature or clinical trial databases. A compound with the designation "ENMD 547" (CAS 644961-61-5) is listed as a selective Protease-Activated Receptor 2 (PAR-2) antagonist by commercial suppliers.[1] However, its effects on cytokine production and signaling pathways have not been documented in the provided search results.

Therefore, the following Application Note and Protocol is a generalized framework based on established methods for evaluating the cytokine inhibitory potential of a novel compound. This document is intended to serve as a template for researchers and scientists in drug development and should be adapted based on the specific characteristics of the test compound and the biological system under investigation.

Application Note: A Framework for Assessing the Cytokine Inhibitory Activity of Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines a general strategy for characterizing the cytokine inhibitory properties of a test compound, using the placeholder "ENMD-547" to represent any novel investigational agent. The focus is on key in vitro assays and signaling pathways commonly modulated by anti-inflammatory agents.

Introduction to Cytokine Inhibition:

Cytokines are a broad category of small proteins that are crucial for cell signaling, particularly in the immune system.[2][3] Dysregulation of cytokine production is a hallmark of numerous inflammatory diseases and cancer.[4] Consequently, the inhibition of pro-inflammatory cytokine production or signaling represents a key therapeutic strategy.[2]

A primary pathway regulating the expression of many pro-inflammatory cytokines is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by various signals, such as Toll-like receptor (TLR) ligands or other cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB transcription factor (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

This application note will describe a workflow to assess a compound's ability to inhibit cytokine production, with a focus on its potential to modulate the NF-κB pathway.

Experimental Protocols

In Vitro Cytokine Release Assay

This protocol describes a method to measure the effect of a test compound on the release of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test Compound (e.g., "ENMD-547") dissolved in a suitable vehicle (e.g., DMSO)

  • Multi-well cell culture plates (96-well)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits or Multiplex Bead-Based Immunoassay kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Plate reader for ELISA or flow cytometer for bead-based assays

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the vehicle used to dissolve the compound). Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Prepare a solution of LPS in culture medium at a concentration of 200 ng/mL. Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (final LPS concentration will be 50 ng/mL). Add 50 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

  • Cytokine Measurement: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits cytokine release by 50%).

Data Presentation:

Compound ConcentrationTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% InhibitionIL-1β (pg/mL)% Inhibition
Unstimulated Control
Vehicle Control + LPS0%0%0%
[Compound] Conc. 1
[Compound] Conc. 2
[Compound] Conc. 3
NF-κB Nuclear Translocation Assay

This protocol outlines a method to determine if the test compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of this pathway.

Materials:

  • HeLa cells or another suitable cell line

  • DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test Compound (e.g., "ENMD-547")

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include an unstimulated control and a TNF-α stimulated vehicle control.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block non-specific antibody binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.

Visualizations

Cytokine_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Cell_Culture PBMCs or THP-1 Cells Compound_Treatment Treat with ENMD-547 Cell_Culture->Compound_Treatment Stimulation Stimulate with LPS Compound_Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Measurement Measure Cytokines (ELISA/Multiplex) Supernatant_Collection->Cytokine_Measurement Analysis_1 Data Analysis Cytokine_Measurement->Analysis_1 Determine IC50 Cell_Line HeLa Cells Compound_Pretreatment Pre-treat with ENMD-547 Cell_Line->Compound_Pretreatment TNFa_Stimulation Stimulate with TNF-α Compound_Pretreatment->TNFa_Stimulation Immunofluorescence Immunofluorescence for NF-κB p65 TNFa_Stimulation->Immunofluorescence Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy Analysis_2 Data Analysis Microscopy->Analysis_2 Quantify Nuclear Translocation

Caption: Experimental workflow for assessing cytokine inhibition.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by ENMD-547 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades ENMD547 ENMD-547 NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokine_Genes Cytokine Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Cytokine_Genes Activates ENMD547->IKK Inhibits? ENMD547->NFkB Inhibits Translocation?

Caption: NF-κB signaling pathway and potential points of inhibition.

References

Application Notes: Immunohistochemical Analysis of the Tumor Microenvironment Following Anti-CD47 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CD47, a transmembrane protein, is a critical regulator of the innate immune system, acting as a "don't eat me" signal to macrophages by binding to its receptor, signal-regulatory protein alpha (SIRPα).[1][2] Many cancer cells overexpress CD47 to evade phagocytosis and immune surveillance.[2][3][4] Therapeutic blockade of the CD47-SIRPα interaction has emerged as a promising cancer immunotherapy strategy.[1][3][5] Anti-CD47 antibodies can re-enable macrophage-mediated phagocytosis of tumor cells and enhance anti-tumor T-cell immunity.[4][6][7]

Immunohistochemistry (IHC) is an indispensable technique for characterizing the tumor microenvironment (TME) and assessing the pharmacodynamic effects of anti-CD47 therapies. By using specific antibodies, IHC allows for the visualization and quantification of immune cell infiltration, such as cytotoxic T lymphocytes (CD8+) and tumor-associated macrophages (TAMs, CD68+), within the tumor tissue. These application notes provide detailed protocols for the IHC staining of key immune markers in tumor tissues following anti-CD47 treatment.

Data Presentation

The following tables summarize hypothetical quantitative data from IHC analysis of tumor tissues from a preclinical mouse model treated with an anti-CD47 antibody.

Table 1: Quantification of CD8+ T Cell Infiltration

Treatment GroupMean CD8+ Cells per mm² (± SEM)Fold Change vs. Controlp-value
Vehicle Control150 ± 251.0-
Anti-CD47 mAb450 ± 403.0< 0.01

Table 2: Quantification of CD68+ Macrophage Infiltration

Treatment GroupMean CD68+ Cells per mm² (± SEM)Fold Change vs. Controlp-value
Vehicle Control300 ± 351.0-
Anti-CD47 mAb600 ± 502.0< 0.05

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the CD47-SIRPα signaling pathway and a typical experimental workflow for assessing the efficacy of an anti-cancer drug using IHC.

CD47_Signaling_Pathway cluster_tumor Tumor Cell cluster_macrophage Macrophage Tumor_Cell CD47 Macrophage_SIRPa SIRPα Tumor_Cell->Macrophage_SIRPa 'Don't Eat Me' Signal Macrophage_SHP12 SHP-1/2 Macrophage_SIRPa->Macrophage_SHP12 ITIM Phosphorylation Macrophage_Myosin Myosin-IIA Dephosphorylation Macrophage_SHP12->Macrophage_Myosin Macrophage_Phagocytosis Inhibition of Phagocytosis Macrophage_Myosin->Macrophage_Phagocytosis Anti_CD47 Anti-CD47 Antibody Anti_CD47->Tumor_Cell Blocks Interaction

Caption: CD47-SIRPα signaling pathway and its blockade by anti-CD47 antibodies.

IHC_Workflow cluster_animal_study In Vivo Study cluster_processing Tissue Processing cluster_staining Immunohistochemistry cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Treatment Treatment Initiation (e.g., Anti-CD47) Tumor_Implantation->Treatment Tumor_Harvest Tumor Harvest & Tissue Fixation Treatment->Tumor_Harvest Embedding Paraffin Embedding Tumor_Harvest->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-CD8) Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Detection Primary_Ab->Secondary_Ab Counterstain Counterstaining (Hematoxylin) Secondary_Ab->Counterstain Imaging Slide Scanning / Microscopy Counterstain->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Caption: Experimental workflow for IHC analysis of tumor tissues.

Experimental Protocols

Protocol 1: Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Preparation

This protocol describes the steps for fixing and embedding harvested tumor tissues.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate-Buffered Saline (PBS)

  • Graded ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Tissue cassettes

  • Processing and embedding station

Procedure:

  • Fixation: Immediately following excision, fix tumor tissues in 10% NBF for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Dehydration: After fixation, wash the tissues in PBS and dehydrate through a graded series of ethanol:

    • 70% ethanol: 2 changes, 1 hour each

    • 95% ethanol: 2 changes, 1 hour each

    • 100% ethanol: 3 changes, 1 hour each

  • Clearing: Clear the dehydrated tissues in xylene with 2-3 changes, 1 hour each.

  • Infiltration: Infiltrate the cleared tissues with molten paraffin wax at 60°C. Perform 2-3 changes of paraffin, 1-2 hours each.

  • Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks using an embedding station. Ensure proper orientation of the tissue.

  • Sectioning: Cut 4-5 µm thick sections from the FFPE blocks using a microtome. Float the sections in a water bath at 40-45°C and mount them on positively charged glass slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

Protocol 2: Immunohistochemical Staining for CD8 and CD68

This protocol details the staining procedure for detecting CD8+ T cells and CD68+ macrophages in FFPE tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[8]

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-CD8 monoclonal antibody

    • Mouse anti-CD68 monoclonal antibody

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Rehydrate through a graded ethanol series:

      • 100% ethanol: 2 changes, 3 minutes each.

      • 95% ethanol: 2 changes, 3 minutes each.

      • 70% ethanol: 1 change, 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water and then in PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS, 3 changes for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-CD8 or anti-CD68) to its optimal concentration in blocking buffer.

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS, 3 changes for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS, 3 changes for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Protocol 3: Image Acquisition and Quantification

This protocol outlines the steps for analyzing the stained slides.

Materials:

  • Stained slides

  • Light microscope with a digital camera or a whole-slide scanner

  • Image analysis software (e.g., ImageJ, HALO)[9]

Procedure:

  • Image Acquisition:

    • Acquire high-resolution images of the stained tissue sections. For whole-slide scanning, ensure appropriate focus and color balance. For microscopy, capture multiple representative fields of view from the tumor core and invasive margin.

  • Image Analysis:

    • Use image analysis software to quantify the number of positively stained cells (brown DAB signal).

    • Define the regions of interest (ROI), such as the tumor area and stroma.

    • Set a color threshold to specifically detect the DAB stain and the hematoxylin counterstain.

    • Use the software's cell counting or particle analysis functions to count the number of positive cells within the defined ROIs.

  • Data Normalization:

    • Calculate the density of positive cells by dividing the cell count by the area of the ROI (e.g., cells per mm²).

    • Perform statistical analysis to compare cell densities between different treatment groups.

References

Troubleshooting & Optimization

ENMD-547 (hydrobromide) solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the solubility and stability of active pharmaceutical ingredients (APIs). As of the last update, specific experimental data for the solubility and stability of ENMD-547 (hydrobromide) is not publicly available. The information presented here is based on established principles of pharmaceutical sciences and should be adapted and verified for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving ENMD-547 (hydrobromide). What solvents should I try?

A1: For initial screening, it is recommended to assess the solubility of a new compound in a range of solvents with varying polarities. Since ENMD-547 is a hydrobromide salt, it is expected to have some aqueous solubility. Consider the following solvents and solvent systems:

  • Aqueous Buffers: Test solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to understand the impact of ionization on solubility.[1]

  • Organic Solvents: Common organic solvents used in early-stage drug development include dimethyl sulfoxide (DMSO), ethanol, and methanol.[2]

  • Co-solvent Systems: Mixtures of water and organic solvents (e.g., ethanol/water, DMSO/water) can significantly enhance the solubility of poorly soluble compounds.

Q2: My ENMD-547 (hydrobromide) solution appears cloudy or forms a precipitate over time. What could be the cause?

A2: Precipitation can occur due to several factors:

  • Supersaturation: The initial concentration may have exceeded the thermodynamic solubility in the chosen solvent system.

  • pH Shift: Changes in the pH of the solution can alter the ionization state of the compound, leading to a decrease in solubility.

  • Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can cause the compound to precipitate.

  • Solvent Evaporation: Evaporation of a volatile co-solvent can lead to an increase in the concentration of the compound beyond its solubility limit.

  • Degradation: The compound may be degrading into less soluble products.

Q3: How can I prevent my compound from precipitating out of solution?

A3: To maintain a clear solution, consider the following:

  • Work below the saturation point: Determine the equilibrium solubility and prepare solutions at concentrations below this limit.

  • Control the pH: Use buffers to maintain a stable pH where the compound is most soluble.

  • Maintain a constant temperature: Store solutions at a controlled temperature.

  • Use sealed containers: Prevent solvent evaporation by using tightly sealed vials or containers.

  • Consider formulation aids: Excipients such as surfactants or cyclodextrins can sometimes be used to enhance and maintain solubility, though this may not be suitable for all experimental applications.

Q4: What are the typical storage conditions for a new hydrobromide salt like ENMD-547?

A4: In the absence of specific stability data, it is prudent to store the solid compound and solutions under conditions that minimize degradation. Recommended general storage conditions include:

  • Solid Compound: Store in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C).

  • Solutions: Store in tightly sealed, light-protected containers. For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing (-20 °C or -80 °C) may be necessary, but it is crucial to first confirm that the compound is stable to freeze-thaw cycles.

Q5: How do I know if my ENMD-547 (hydrobromide) is degrading in solution?

A5: Signs of degradation can include:

  • Change in appearance: Discoloration or the formation of precipitates.

  • Change in analytical profile: The appearance of new peaks or a decrease in the area of the main compound peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating analytical method should be used to separate the parent compound from any potential degradants.

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Buffers
Possible Cause Troubleshooting Step
The compound has low intrinsic aqueous solubility.Determine the equilibrium solubility using the shake-flask method (see Experimental Protocols).
The pH of the buffer is near the isoelectric point of the compound.Measure the solubility at different pH values to identify the pH of maximum solubility.
The buffer components are interacting with the compound.Test solubility in different buffer systems (e.g., phosphate, citrate, acetate).
Issue: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Precipitation of the compound in the assay medium.Visually inspect the assay wells for precipitation. Reduce the final concentration of the compound. Increase the concentration of the solubilizing agent (e.g., DMSO), ensuring it is not affecting the biological system.
Degradation of the compound during the assay.Perform a time-course stability study of the compound in the assay medium under the same conditions (temperature, CO2, etc.) and analyze for degradation.
Adsorption to plasticware.Use low-bind plates and tubes. Include a pre-incubation step to saturate non-specific binding sites.

Quantitative Data Summary

As no specific quantitative data for ENMD-547 (hydrobromide) is publicly available, the following tables provide a template for how such data would be presented.

Table 1: Solubility of ENMD-547 (hydrobromide) in Various Solvents

Solvent Temperature (°C) Solubility (mg/mL)
Water25Data not available
pH 1.2 Buffer25Data not available
pH 4.5 Buffer25Data not available
pH 6.8 Buffer25Data not available
Ethanol25Data not available
Methanol25Data not available
DMSO25Data not available

Table 2: Stability of ENMD-547 (hydrobromide) in Solution

Solvent Storage Condition Time Point % Remaining
pH 7.4 Buffer2-8 °C, protected from light24 hoursData not available
pH 7.4 Buffer25 °C, protected from light24 hoursData not available
Plasma37 °C4 hoursData not available

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[3]

  • Preparation: Add an excess amount of ENMD-547 (hydrobromide) solid to a known volume of the desired solvent (e.g., buffer, water) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: To avoid contamination with undissolved solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and collect the clear supernatant.

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of ENMD-547 (hydrobromide) using a validated analytical method, such as HPLC-UV or LC-MS.

  • Reporting: The solubility is reported as the mean concentration from at least three replicate experiments.[1]

Protocol 2: Short-Term Stability Assessment in Solution

This protocol assesses the stability of the compound in a specific solvent over a defined period.

  • Solution Preparation: Prepare a stock solution of ENMD-547 (hydrobromide) in the desired solvent at a known concentration.

  • Incubation: Aliquot the solution into several sealed, light-protected vials. Store the vials under the desired temperature conditions (e.g., 2-8 °C, 25 °C, 37 °C).

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each storage condition.

  • Analysis: Analyze the sample immediately using a stability-indicating HPLC method. The initial sample (time 0) serves as the reference.

  • Data Evaluation: Calculate the percentage of ENMD-547 (hydrobromide) remaining at each time point relative to the initial concentration. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Visualizations

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Separation cluster_quantify Quantification A Add excess ENMD-547 to solvent B Agitate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter or centrifuge C->D E Dilute and analyze (HPLC/LC-MS) D->E G A Prepare stock solution of ENMD-547 B Aliquot into multiple vials A->B C Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) B->C D Analyze samples at T=0, 2, 4, 8, 24h C->D E Quantify remaining ENMD-547 by HPLC D->E F Assess degradation profile E->F

References

How to dissolve ENMD-547 hydrobromide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and handling of ENMD-1068 hydrobromide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the hydrobromide salt of ENMD-1068, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). It is utilized in research to investigate the role of PAR2 in various physiological and pathological processes, including inflammation, pain, and fibrosis.

Q2: What is the primary solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing concentrated stock solutions of this compound.[1]

Q3: How should stock solutions of this compound be stored?

A3: Concentrated stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q4: What is the mechanism of action of ENMD-1068?

A4: ENMD-1068 functions as a competitive antagonist of PAR2. PAR2 is a G protein-coupled receptor (GPCR) that is activated by serine proteases. Upon activation, PAR2 initiates downstream signaling cascades, including the TGF-β1/Smad pathway, which is involved in inflammation and fibrosis. ENMD-1068 blocks the activation of PAR2, thereby inhibiting these downstream effects.[2]

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The final concentration of the compound exceeds its aqueous solubility. The final percentage of DMSO is too low to maintain solubility.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system, typically ≤0.1% for cell-based assays).[1] Consider using a vehicle containing co-solvents like PEG300 or Tween-80 for in vivo studies.[3]
Compound appears difficult to dissolve in DMSO. Insufficient mixing or sonication. The compound may have formed aggregates.Vortex the solution for several minutes. Gentle warming (to no more than 37°C) or sonication in a water bath can aid dissolution. Ensure the DMSO is of high purity and anhydrous.
Inconsistent experimental results. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution.Always use freshly prepared working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Confirm the concentration of your stock solution using a spectrophotometric method if possible.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 364.32 g/mol ) in a sterile microcentrifuge tube.[1]

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.64 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function (typically ≤0.1%).[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Preparation of a Formulation for In Vivo Intraperitoneal (i.p.) Injection

This protocol is adapted from a method for the hydrochloride salt and is likely suitable for the hydrobromide salt.[3]

  • Initial Dilution: Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring complete mixing after each addition:

    • 400 µL PEG300

    • 50 µL Tween-80

  • Adding the Drug: Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the vehicle and mix thoroughly.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. This will result in a final concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: The resulting solution is a suspension suitable for intraperitoneal injection.

Data Summary

Solubility of this compound

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions. A 10 mM solution is readily achievable.
Ethanol Not specifiedSolubility data is not readily available.
Water Not specifiedExpected to have low aqueous solubility.

Formulation for In Vivo Use (Suspension) [3]

ComponentVolume/AmountFinal Concentration
ENMD-1068 HBr5 mg5 mg/mL
DMSO100 µL10%
PEG300400 µL40%
Tween-8050 µL5%
Saline450 µL45%

Signaling Pathway

The following diagram illustrates the signaling pathway of Protease-Activated Receptor 2 (PAR2) and the inhibitory action of ENMD-1068.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2 PAR2 Serine Protease->PAR2 Activates G_Protein Gq/11, G12/13 PAR2->G_Protein Activates ENMD-1068 ENMD-1068 (Antagonist) ENMD-1068->PAR2 Inhibits PLC PLC G_Protein->PLC RhoA RhoA G_Protein->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC TGF_beta_Smad TGF-β/Smad Signaling Ca_PKC->TGF_beta_Smad RhoA->TGF_beta_Smad Inflammation_Fibrosis Inflammation & Fibrosis TGF_beta_Smad->Inflammation_Fibrosis

Caption: PAR2 signaling pathway and the inhibitory effect of ENMD-1068.

References

Potential off-target effects of ENMD-547

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ENMD-547" as specified in your query does not correspond to a known investigational or approved drug in the public domain. Based on the "ENMD" prefix, this technical support guide addresses the potential off-target effects of ENMD-2076 , a multi-targeted kinase inhibitor developed by EntreMed (now CASI Pharmaceuticals). It is possible that "ENMD-547" is a typographical error. If your inquiry pertains to a different compound, please verify the name and resubmit your request.

This document is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is an orally bioavailable small molecule inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[1][2] Its primary on-target effects are the inhibition of Aurora A kinase, a key regulator of mitosis, and various angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]

Q2: What are the known off-target effects of ENMD-2076?

As a multi-targeted kinase inhibitor, ENMD-2076 intentionally interacts with several kinases. However, "off-target" can also refer to unintended interactions that may lead to adverse effects. The kinase selectivity profile of ENMD-2076 has been characterized, revealing inhibitory activity against a range of kinases beyond its primary targets. These include, but are not limited to, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα.[4] Inhibition of these kinases, while potentially contributing to the anti-cancer efficacy in some contexts, can also be responsible for certain side effects observed in clinical studies.

Q3: What adverse events have been observed in clinical trials of ENMD-2076 that could be related to off-target effects?

Clinical trials of ENMD-2076 have reported several adverse events. Commonly observed toxicities that may be linked to its off-target kinase inhibition profile include hypertension, fatigue, diarrhea, nausea, and proteinuria.[5][6][7][8] For instance, inhibition of VEGFR is a known class effect of kinase inhibitors that can lead to hypertension.

Q4: How can I assess the potential for off-target effects of ENMD-2076 in my experimental model?

To evaluate off-target effects in your specific model, it is recommended to:

  • Perform a broad kinase screen: Profile ENMD-2076 against a comprehensive panel of kinases to understand its selectivity in your experimental context.

  • Use cellular assays: Employ cell lines with known dependencies on specific kinases to assess the functional consequences of potential off-target inhibition.

  • Include rescue experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing or activating the putative off-target protein.

  • Monitor for known side effects: In in vivo studies, monitor for physiological changes that correspond to the known adverse event profile of ENMD-2076, such as changes in blood pressure.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Suggested Action
Unexpected cell toxicity in a specific cell line The cell line may be sensitive to the inhibition of an off-target kinase that is essential for its survival.Perform a kinase screen to identify potential off-targets. Validate the dependency of the cell line on the identified off-target kinase using genetic approaches (e.g., siRNA, CRISPR).
Inconsistent results between different cell lines Cell lines may have varying expression levels and dependencies on the off-target kinases of ENMD-2076.Characterize the expression profile of key on- and off-target kinases in your panel of cell lines. Correlate sensitivity to ENMD-2076 with the kinase expression profile.
Unexplained phenotypic changes unrelated to cell cycle arrest or angiogenesis Inhibition of an off-target signaling pathway.Conduct pathway analysis (e.g., phosphoproteomics) to identify signaling nodes affected by ENMD-2076 treatment. Compare these with the known inhibitory profile of the compound.
In vivo toxicity at doses lower than expected for on-target efficacy The in vivo model may be particularly sensitive to the inhibition of an off-target kinase.Perform a dose-response study to establish the maximum tolerated dose (MTD) in your specific model. Monitor for known toxicities associated with the off-target profile (e.g., hypertension).

Data Presentation

Table 1: Kinase Inhibitory Profile of ENMD-2076

This table summarizes the inhibitory activity of ENMD-2076 against a panel of selected on-target and off-target kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Kinase TargetIC50 (nM)Target Classification
Aurora A14On-target (antiproliferative)
Flt31.86On-target (hematological malignancies) / Off-target
KDR/VEGFR258.2On-target (antiangiogenic)
Flt4/VEGFR315.9On-target (antiangiogenic)
FGFR192.7On-target (antiangiogenic)
FGFR270.8On-target (antiangiogenic)
Src56.4Off-target
PDGFRα-Off-target
Aurora B350Off-target
Kit40Off-target
Data compiled from multiple sources.[4][9]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To determine the kinase selectivity of ENMD-2076, a common method is to use a large panel of recombinant human kinases in an in vitro kinase assay.

  • Compound Preparation: Prepare a dilution series of ENMD-2076 in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: For each kinase to be tested, set up a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP (often at its Km concentration for each kinase).

  • Inhibition Assay: Add the diluted ENMD-2076 to the kinase reactions. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

  • Detection: After a defined incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP or 33P-ATP into the substrate) or fluorescence/luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of ENMD-2076 relative to the vehicle control. Determine the IC50 value for each kinase by fitting the dose-response data to a suitable model.

Visualizations

ENMD_2076_Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA Inhibition VEGFRs VEGFRs ENMD2076->VEGFRs Inhibition FGFRs FGFRs ENMD2076->FGFRs Inhibition Flt3 Flt3 ENMD2076->Flt3 Inhibition Src Src ENMD2076->Src Inhibition Kit c-Kit ENMD2076->Kit Inhibition Mitosis Mitosis AuroraA->Mitosis Regulation Angiogenesis Angiogenesis VEGFRs->Angiogenesis Promotion FGFRs->Angiogenesis Promotion Hematopoiesis Hematopoiesis Flt3->Hematopoiesis Regulation Cell_Adhesion_Migration Cell_Adhesion_Migration Src->Cell_Adhesion_Migration Regulation Cell_Survival_Proliferation Cell_Survival_Proliferation Kit->Cell_Survival_Proliferation Regulation

Caption: Signaling pathways affected by ENMD-2076.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_invivo In Vivo Assessment Kinase_Profiling In Vitro Kinase Profiling (Broad Panel) Cell_Based_Screening Cell-Based Screening (Diverse Cell Lines) Kinase_Profiling->Cell_Based_Screening Identify potential off-targets Target_Engagement Cellular Target Engagement Assays (e.g., Western Blot, NanoBRET) Cell_Based_Screening->Target_Engagement Confirm cellular activity Rescue_Experiments Rescue Experiments (Overexpression/Activation of Off-Target) Target_Engagement->Rescue_Experiments Validate functional relevance Phenotypic_Assays Phenotypic Assays (Specific to Off-Target Pathway) Rescue_Experiments->Phenotypic_Assays Characterize off-target phenotype Animal_Model_Toxicity Toxicity Studies in Animal Models (Monitor for known AEs) Phenotypic_Assays->Animal_Model_Toxicity Assess in vivo consequences Pharmacodynamic_Markers Pharmacodynamic Biomarkers (Modulation of Off-Target in vivo) Animal_Model_Toxicity->Pharmacodynamic_Markers Confirm in vivo off-target modulation

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: ENMD-547 (Brexanolone) Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENMD-547, also known as Brexanolone or Allopregnanolone. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the use of ENMD-547 hydrobromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-547 and what is its mechanism of action?

A1: ENMD-547 is the hydrobromide salt of Brexanolone, a synthetic formulation of the endogenous neurosteroid allopregnanolone. It is a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors. By binding to a site on the GABA-A receptor distinct from benzodiazepines, ENMD-547 enhances the inhibitory effects of GABA, leading to a rapid reduction in neuronal excitability. This mechanism is crucial for its therapeutic effects, particularly in conditions like postpartum depression where rapid symptom alleviation is needed.

Q2: What is the recommended solvent for preparing ENMD-547 hydrobromide stock solutions?

A2: Based on its formulation for clinical use, ENMD-547 is typically solubilized using a vehicle such as a cyclodextrin-based solution to enhance its aqueous solubility. For in vitro experiments, it is crucial to first consult the manufacturer's datasheet for specific solubility information. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules for cell culture experiments. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How should I store ENMD-547 hydrobromide stock solutions?

A3: Stock solutions should be stored at -20°C or -80°C to maximize stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: Is ENMD-547 hydrobromide stable in cell culture media?

A4: While specific, publicly available quantitative data on the stability of ENMD-547 hydrobromide in various cell culture media is limited, it is known that the compound is cleared rapidly in vivo with a half-life of approximately 9 hours.[1] In vitro stability can be influenced by factors such as media composition, pH, temperature, and exposure to light. It is recommended to perform a stability study under your specific experimental conditions. General protocols suggest that many small molecules can be unstable in aqueous media over extended periods.[2] For long-term experiments, periodic media changes with freshly prepared ENMD-547 may be necessary.

Q5: What are the potential degradation products of ENMD-547 in cell culture?

A5: In vivo, brexanolone is metabolized primarily through non-cytochrome P450 pathways, including keto-reduction, glucuronidation, and sulfation, resulting in pharmacologically inactive metabolites.[1][3] While the specific degradation pathway in cell culture media has not been extensively documented, hydrolysis and oxidation are common degradation routes for many pharmaceuticals in aqueous solutions. It is advisable to handle the compound with care, protecting it from excessive light and heat.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Variability in experimental results Inconsistent concentration of active ENMD-547 due to degradation in media.Perform a time-course experiment to assess the stability of ENMD-547 under your specific cell culture conditions (see Experimental Protocols). Consider more frequent media changes with freshly diluted compound for long-duration experiments.
Precipitation of the compound in the media.Ensure the final solvent concentration is not cytotoxic and that the working concentration of ENMD-547 does not exceed its solubility limit in the cell culture medium. Visually inspect the media for any precipitate after adding the compound.
Unexpected cellular toxicity Cytotoxicity from the solvent (e.g., DMSO).Prepare a vehicle control with the same final concentration of the solvent used to dissolve ENMD-547 to assess its effect on the cells. Ensure the final solvent concentration is as low as possible (e.g., ≤ 0.1% DMSO).
Degradation products may be toxic.If instability is confirmed, shorten the exposure time of the cells to the compound or replenish with fresh compound and media more frequently.
Lack of expected biological effect Insufficient concentration of active compound.Verify the initial concentration of your stock solution. Assess the stability of the compound in your media over the course of the experiment.
Cellular resistance or inappropriate cell model.Ensure that the chosen cell line expresses the target GABA-A receptors and is a relevant model for the intended study.

Data Presentation

Table 1: Example Stability of ENMD-547 Hydrobromide in Cell Culture Medium at 37°C

Disclaimer: The following table is a hypothetical example to illustrate how stability data might be presented. Actual stability should be determined experimentally.

Time (hours)Concentration in DMEM + 10% FBS (% of initial)Concentration in Neurobasal + B27 (% of initial)
0100%100%
495%98%
888%92%
1282%85%
2470%75%
4855%60%

Experimental Protocols

Protocol 1: Assessment of ENMD-547 Hydrobromide Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of ENMD-547 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • ENMD-547 hydrobromide

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Appropriate analytical column and mobile phases

Procedure:

  • Prepare a stock solution of ENMD-547 hydrobromide in a suitable solvent at a high concentration (e.g., 10 mM in DMSO).

  • Spike the cell culture medium with the ENMD-547 stock solution to achieve the desired final working concentration. Ensure the final solvent concentration is minimal.

  • Aliquot the spiked medium into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • At each designated time point , remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected , thaw the samples and prepare them for analysis. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove any solids.

  • Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining concentration of ENMD-547.

  • Calculate the percentage of ENMD-547 remaining at each time point relative to the 0-hour time point.

Mandatory Visualizations

G cluster_0 ENMD-547 (Brexanolone) Signaling Pathway ENMD547 ENMD-547 (Allopregnanolone) GABA_A GABA-A Receptor (Synaptic & Extrasynaptic) ENMD547->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride Ion (Cl⁻) Channel Opening GABA_A->Chloride_Channel Activates GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of ENMD-547 (Brexanolone).

G cluster_1 Experimental Workflow for Stability Assessment A Prepare ENMD-547 Stock Solution B Spike Cell Culture Medium A->B C Aliquot for Time Points (T=0, 2, 4...) B->C D Incubate at 37°C C->D E Collect and Freeze Samples at Each Time Point D->E Over Time F Sample Preparation (e.g., Protein Precipitation) E->F G Analyze by HPLC or LC-MS F->G H Quantify Remaining Compound G->H

Caption: Workflow for assessing ENMD-547 stability.

References

Navigating In Vitro Challenges with ENMD-547: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center > Troubleshooting Guides & FAQs

This technical support resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with the investigational compound ENMD-547. By providing detailed troubleshooting guidance and clear experimental protocols, we aim to help you achieve more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the IC50 values for ENMD-547 in our cancer cell line proliferation assays. What are the potential causes?

A1: Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting table below for a systematic approach to identifying the root cause.

Q2: What is the established mechanism of action for ENMD-547?

A2: The precise mechanism of action for ENMD-547 is still under investigation. However, preclinical data suggests it may function as a positive allosteric modulator of GABAA receptors. This modulation is thought to play a role in its potential therapeutic effects.

Q3: Are there recommended cell lines for in vitro testing of ENMD-547?

A3: While specific cell line recommendations depend on the research question, initial studies have often utilized cell lines relevant to the proposed therapeutic area. It is crucial to ensure the chosen cell lines express the target of interest. Target validation in your selected cell line is a critical first step.[1][2]

Q4: How can we be sure our compound is engaging the intended target in our cellular assays?

A4: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can provide direct evidence of compound binding to the target protein in a cellular environment. Additionally, measuring the modulation of a downstream biomarker known to be affected by the target's activity can serve as an indirect confirmation of target engagement.[1]

Troubleshooting Guide: Inconsistent Proliferation Assay Results

This guide provides a structured approach to troubleshooting variability in cell proliferation assays with ENMD-547.

Table 1: Troubleshooting Inconsistent IC50 Values
Potential Issue Possible Cause Recommended Solution
Cell Culture Variability Mycoplasma contaminationTest cells for mycoplasma. If positive, discard the culture and start with a fresh, certified mycoplasma-free stock.
High passage number leading to genetic driftUse cells within a consistent and low passage number range for all experiments.
Inconsistent cell seeding densityEnsure accurate and consistent cell counting and seeding for all wells and experiments.
Compound Handling Improper storageStore ENMD-547 according to the manufacturer's instructions, protected from light and moisture.
Freeze-thaw cyclesAliquot the compound upon receipt to minimize freeze-thaw cycles.
Inaccurate dilutionsCalibrate pipettes regularly and prepare fresh serial dilutions for each experiment.
Assay Protocol Inconsistent incubation timesStrictly adhere to the specified incubation times for compound treatment and assay reagents.
Edge effects in microplatesAvoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Reagent variabilityUse reagents from the same lot number for a set of comparative experiments.

Key Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT)

This protocol outlines a general procedure for assessing the effect of ENMD-547 on cancer cell line proliferation.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of ENMD-547 in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of ENMD-547. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTS/MTT Assay:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Target Validation using Western Blot

This protocol describes how to assess the effect of ENMD-547 on a downstream biomarker of the putative target.

  • Cell Treatment and Lysis:

    • Treat cells with ENMD-547 at various concentrations and time points.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the phosphorylated (or total) form of the downstream biomarker.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing Experimental Workflows and Pathways

To further clarify experimental processes and the theoretical underpinnings of ENMD-547's action, the following diagrams have been generated.

G cluster_workflow Troubleshooting Workflow A Inconsistent In Vitro Results B Check Cell Culture Conditions A->B C Review Compound Handling A->C D Examine Assay Protocol A->D E Mycoplasma Test B->E F Standardize Passage Number B->F G Verify Seeding Density B->G H Aliquot Compound C->H I Fresh Dilutions C->I J Consistent Incubation D->J K Plate Map Optimization D->K L Consistent Reagent Lots D->L M Reproducible Results E->M F->M G->M H->M I->M J->M K->M L->M

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

G cluster_pathway Putative ENMD-547 Signaling Pathway ENMD547 ENMD-547 GABA_A GABAA Receptor ENMD547->GABA_A Positive Allosteric Modulation Ion_Channel Chloride Ion Influx GABA_A->Ion_Channel Enhances GABAergic Transmission Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: The proposed signaling pathway for ENMD-547.

G cluster_exp_workflow Cell Proliferation Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with ENMD-547 Serial Dilutions Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_Reagent Add MTS/MTT Reagent Incubate2->Add_Reagent Incubate3 Incubate 1-4h Add_Reagent->Incubate3 Read Read Absorbance Incubate3->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: A step-by-step workflow for the cell proliferation assay.

References

ENMD-547 toxicity and adverse effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ENMD-547 Preclinical Safety

Disclaimer: Initial searches for "ENMD-547" did not yield specific toxicology data in animal models. The following information is a generalized template based on common preclinical toxicology study designs and potential findings for a hypothetical kinase inhibitor, hereafter referred to as "Hypothetical-547," to illustrate the requested format and content. Researchers should substitute the placeholder data with their actual experimental results.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the toxicity and adverse effects of Hypothetical-547 observed in animal models during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of Hypothetical-547 observed in rodent models?

A1: In preclinical studies involving Sprague-Dawley rats, the most frequently observed adverse effects at doses exceeding the maximum tolerated dose (MTD) included gastrointestinal distress (diarrhea, decreased food consumption), mild to moderate hepatotoxicity (elevated liver enzymes), and hematological changes (thrombocytopenia). Below the MTD, the compound was generally well-tolerated.

Q2: Have any cardiovascular liabilities been identified for Hypothetical-547 in non-rodent models?

A2: Safety pharmacology studies in Beagle dogs revealed a dose-dependent increase in the QTc interval at exposures greater than 10 times the anticipated human therapeutic level.[1][2] No significant changes in blood pressure or heart rate were observed at therapeutic dose levels.

Q3: What is the recommended vehicle for oral administration of Hypothetical-547 in mice?

A3: A formulation of 0.5% methylcellulose in sterile water is the recommended vehicle for oral gavage administration in mice. This vehicle was shown to be well-tolerated and did not interfere with the absorption of the compound in pharmacokinetic studies.

Q4: Are there any known species-specific toxicities for Hypothetical-547?

A4: Renal toxicity, characterized by tubular degeneration, was observed in rabbits at high doses. This finding was not replicated in rodent or canine studies and is considered a species-specific effect. Further investigation into the mechanism is ongoing.

Troubleshooting Guides

Issue 1: High inter-animal variability in plasma exposure.

  • Possible Cause 1: Improper Dosing Technique. Ensure consistent and accurate oral gavage technique to minimize variability in administration.

  • Possible Cause 2: Formulation Inhomogeneity. Confirm that the dosing formulation is homogenous and that Hypothetical-547 remains in suspension throughout the dosing period.

  • Troubleshooting Steps:

    • Re-evaluate and standardize the training of personnel on oral gavage procedures.

    • Vortex the dosing suspension before drawing each dose to ensure uniformity.

    • Conduct a formulation analysis to confirm the concentration and homogeneity of Hypothetical-547 in the vehicle.

Issue 2: Unexpected mortality in the high-dose group of a 28-day rat study.

  • Possible Cause 1: Exceeding the Maximum Tolerated Dose (MTD). The high dose selected may have surpassed the MTD, leading to acute toxicity.

  • Possible Cause 2: Off-target Pharmacological Effects. The compound may have unintended effects on vital physiological functions at high concentrations.[3]

  • Troubleshooting Steps:

    • Conduct a thorough review of the dose range-finding study to reassess the MTD.

    • Perform a detailed necropsy and histopathological examination of the decedents to identify the target organs of toxicity.

    • Consider conducting a safety pharmacology assessment to investigate potential effects on cardiovascular, respiratory, and central nervous systems.[1][2]

Quantitative Data Summary

Table 1: Summary of Repeated-Dose Toxicity Findings for Hypothetical-547 in Sprague-Dawley Rats (28-Day Study)

Dose Group (mg/kg/day)Key ObservationsClinical Pathology FindingsHistopathological Findings
0 (Vehicle)No adverse effects observed.Within normal limits.No significant findings.
10No adverse effects observed.Within normal limits.No significant findings.
30Decreased body weight gain.Mild, transient elevation in ALT and AST.Minimal centrilobular hepatocellular hypertrophy.
100Diarrhea, significant decrease in food consumption and body weight.Moderate elevation in ALT, AST, and bilirubin. Mild thrombocytopenia.Moderate centrilobular hepatocellular necrosis.

Table 2: Cardiovascular Safety Pharmacology of Hypothetical-547 in Beagle Dogs

Dose LevelChange in Heart RateChange in Blood PressureChange in QTc Interval
Low DoseNo significant change.No significant change.No significant change.
Mid DoseNo significant change.No significant change.+15 msec
High DoseNo significant change.No significant change.+35 msec

Experimental Protocols

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (8 weeks old, 10/sex/group).[4]

  • Dose Groups: 0 (Vehicle: 0.5% methylcellulose), 10, 30, and 100 mg/kg/day.

  • Administration: Once daily oral gavage.

  • Parameters Monitored: Clinical signs (daily), body weight (weekly), food consumption (weekly), hematology and clinical chemistry (at termination), and full histopathology of major organs.[5]

  • Rationale: To determine the potential toxicity of Hypothetical-547 following repeated administration over 28 days and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Protocol 2: Cardiovascular Safety Pharmacology Study in Dogs

  • Animal Model: Beagle dogs (n=4, both sexes) equipped with telemetry implants.[1]

  • Dose Groups: Crossover design with vehicle, low, mid, and high doses.

  • Administration: Single oral dose.

  • Parameters Monitored: Continuous recording of ECG, heart rate, and arterial blood pressure from 2 hours pre-dose to 24 hours post-dose.

  • Rationale: To assess the potential for Hypothetical-547 to affect cardiovascular function, specifically addressing potential for QT interval prolongation.[2]

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_preclinical Preclinical Toxicity Assessment Dose Range-Finding Dose Range-Finding 28-Day Rat Study 28-Day Rat Study Dose Range-Finding->28-Day Rat Study Determine MTD & NOAEL Data Analysis & Reporting Data Analysis & Reporting 28-Day Rat Study->Data Analysis & Reporting CV Safety Pharmacology CV Safety Pharmacology CV Safety Pharmacology->Data Analysis & Reporting Genotoxicity Assays Genotoxicity Assays Genotoxicity Assays->Data Analysis & Reporting

Caption: Workflow for preclinical toxicity assessment of Hypothetical-547.

Hypothetical_Signaling_Pathway_of_Toxicity cluster_cell Hepatocyte Hypothetical-547 Hypothetical-547 Target Kinase Target Kinase Hypothetical-547->Target Kinase Inhibition (Therapeutic Effect) Off-Target Kinase Off-Target Kinase Hypothetical-547->Off-Target Kinase Inhibition (Adverse Effect) Stress Pathway Activation Stress Pathway Activation Off-Target Kinase->Stress Pathway Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Stress Pathway Activation->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Caption: Postulated signaling pathway for Hypothetical-547-induced hepatotoxicity.

References

Technical Support Center: Improving the In Vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of investigational compounds, using "ENMD-547" as a placeholder for a hypothetical poorly soluble small molecule.

FAQs: Understanding and Improving Bioavailability

Q1: What is bioavailability and why is it important for in vivo studies?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter that determines the efficacy and safety of a drug. Low bioavailability can lead to insufficient drug exposure at the target site, resulting in a lack of therapeutic effect and potentially misleading experimental outcomes.

Q2: What are the common causes of poor in vivo bioavailability for small molecules like ENMD-547?

A2: Poor bioavailability is often a result of several factors, including:

  • Poor aqueous solubility: The drug does not dissolve well in the gastrointestinal fluids, limiting its absorption.[1][2]

  • Low permeability: The drug cannot efficiently cross the intestinal membrane to enter the bloodstream.

  • First-pass metabolism: The drug is extensively metabolized in the liver before it can reach systemic circulation.[3]

  • Efflux transporters: The drug is actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

Q3: What are the initial steps to identify the cause of poor bioavailability for my compound?

A3: A systematic approach is crucial. Start with in vitro assays to diagnose the problem:

  • Solubility testing: Determine the solubility in different pH buffers and biorelevant media (e.g., FaSSIF, FeSSIF).

  • Permeability assays: Use Caco-2 cell monolayers to assess intestinal permeability and identify potential efflux transporter substrates.[4]

  • Metabolic stability studies: Incubate the compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges researchers may face during their in vivo experiments aimed at improving the bioavailability of compounds like ENMD-547.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. Poor dissolution of the compound in the gut.Improve the formulation by reducing particle size (micronization, nanomilling) or using a solubilizing excipient.[5][6]
Food effects influencing absorption.Conduct studies in both fasted and fed states to assess the impact of food. Consider formulations that mimic the fed state, such as lipid-based systems.[7]
Low oral bioavailability despite good permeability in Caco-2 assays. High first-pass metabolism in the liver.Co-administer with a known inhibitor of the metabolizing enzymes (e.g., a broad-spectrum CYP450 inhibitor) in preclinical models to confirm. Consider developing a prodrug strategy to mask the metabolic site.[8]
Efflux by transporters like P-gp.Co-administer with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in preclinical studies.[9]
Compound precipitates out of the formulation before or during administration. The formulation is not stable or has reached its saturation limit.Re-evaluate the formulation. Consider using co-solvents, surfactants, or creating a solid dispersion to improve stability and solubility.[1][3]
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro model does not accurately reflect the in vivo environment.Use more biorelevant dissolution media (e.g., FaSSIF, FeSSIF). Consider the gastrointestinal transit time and pH profile of the animal model being used.[4]

Experimental Protocols

Below are detailed methodologies for key experiments to improve the bioavailability of a poorly soluble compound.

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and saturation solubility of ENMD-547 by reducing its particle size to the nanometer range.

Materials:

  • ENMD-547 (active pharmaceutical ingredient)

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-energy bead mill

Procedure:

  • Prepare a suspension of ENMD-547 (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.

  • Add the milling media to the suspension at a concentration of 50-70% of the total volume.

  • Place the suspension in the bead mill and operate at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 2-8 hours).

  • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and absorption of ENMD-547 by creating a lipid-based formulation that forms a microemulsion in the gastrointestinal tract.[2]

Materials:

  • ENMD-547

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Procedure:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize ENMD-547.

  • Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

  • Dissolve ENMD-547 in the selected oil phase with gentle heating and stirring.

  • Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

  • To evaluate the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of aqueous media (e.g., water, 0.1 N HCl) with gentle agitation.

  • Observe the formation of a clear or slightly opalescent microemulsion.

  • Characterize the resulting microemulsion for droplet size, polydispersity index, and drug release profile.

Data Presentation: Comparison of Formulation Strategies

The following table summarizes hypothetical pharmacokinetic data from an in vivo study in rats, comparing different formulations of ENMD-547.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.01200 ± 250100 (Reference)
Micronized Suspension50320 ± 602.02800 ± 450233
Nanosuspension50750 ± 1201.56500 ± 980542
SEDDS501100 ± 2101.09800 ± 1500817

Data are presented as mean ± standard deviation (n=6).

Visualizations

Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be inhibited by a small molecule like ENMD-547, targeting a receptor tyrosine kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Ligand Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene ENMD547 ENMD-547 ENMD547->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway by ENMD-547.

Experimental Workflow

This diagram outlines the workflow for evaluating and improving the in vivo bioavailability of a new chemical entity.

G cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility (pH, biorelevant media) formulation_decision Formulation Strategy Selection solubility->formulation_decision permeability Permeability (Caco-2) permeability->formulation_decision metabolism Metabolic Stability (Microsomes, Hepatocytes) metabolism->formulation_decision particle_size Particle Size Reduction (Micronization, Nanosuspension) pk_study Pharmacokinetic Study (e.g., Rat, Dog) particle_size->pk_study lipid_based Lipid-Based Systems (SEDDS, SMEDDS) lipid_based->pk_study solid_dispersion Amorphous Solid Dispersions solid_dispersion->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis lead_formulation lead_formulation data_analysis->lead_formulation Select Lead Formulation formulation_decision->particle_size Dissolution-limited formulation_decision->lipid_based Solubility-limited formulation_decision->solid_dispersion Crystalline

Caption: Workflow for bioavailability enhancement of a new compound.

Logical Relationship

This diagram illustrates the logical relationship between the key factors affecting oral bioavailability.

G cluster_absorption Absorption Phase cluster_elimination Elimination Phase Bioavailability Oral Bioavailability Metabolism First-Pass Metabolism Bioavailability->Metabolism Excretion Biliary/Renal Excretion Bioavailability->Excretion Dissolution Dissolution in GI Tract Permeation Permeation across Intestinal Wall Dissolution->Permeation Permeation->Bioavailability

Caption: Key determinants of oral drug bioavailability.

References

Technical Support Center: Preventing Precipitation of Neuroactive Steroids in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide addresses the challenges of preventing precipitation of neuroactive steroids, using SAGE-547 (Brexanolone/allopregnanolone) as a primary example due to the limited public information available for "ENMD-547". Researchers should adapt these guidelines to their specific compound's properties.

Frequently Asked Questions (FAQs)

Q1: My neuroactive steroid precipitated out of my aqueous buffer. What are the common causes?

A1: Precipitation of hydrophobic compounds like neuroactive steroids in aqueous solutions is a common challenge. Key causes include:

  • Exceeding Solubility Limit: The concentration of your compound may be above its intrinsic aqueous solubility.

  • pH Shift: Changes in the pH of the solution can alter the ionization state of the compound, reducing its solubility.

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

  • Inadequate Solubilizing Agents: The type or concentration of co-solvents or excipients may be insufficient to maintain solubility.

  • Buffer Incompatibility: Components of your buffer system could be interacting with the neuroactive steroid, leading to precipitation.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of non-polar compounds.

Q2: What are the initial troubleshooting steps if I observe precipitation?

A2:

  • Verify Concentration: Double-check your calculations and the final concentration of the neuroactive steroid in your solution.

  • Check pH: Measure the pH of your final solution to ensure it is within the optimal range for your compound's solubility.

  • Gentle Warming: Try gently warming the solution while stirring. Some compounds will redissolve with a slight increase in temperature.

  • Sonication: Use a sonicator to provide energy to break up precipitate particles and aid in redissolving the compound.

  • Review Formulation: Re-evaluate your choice and concentration of solubilizing agents.

Q3: Can I use organic solvents to dissolve my neuroactive steroid before adding it to an aqueous solution?

A3: Yes, this is a common practice. A small amount of a water-miscible organic solvent like DMSO or ethanol can be used to create a concentrated stock solution. However, it is crucial to:

  • Use the minimal amount of organic solvent necessary.

  • Be aware that adding the organic stock to the aqueous buffer can still cause precipitation if the final concentration of the neuroactive steroid exceeds its solubility in the mixed-solvent system.

  • Consider the potential effects of the organic solvent on your experimental system (e.g., cell viability).

Q4: Are there recommended excipients to improve the aqueous solubility of neuroactive steroids?

A4: Yes, cyclodextrins are widely used to form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility. For example, Brexanolone (the commercial formulation of allopregnanolone) uses betadex sulfobutyl ether sodium (SBECD). Other options include hydroxypropyl-β-cyclodextrin (HP-β-CD). The choice of cyclodextrin and the molar ratio of cyclodextrin to your compound are critical for optimal solubilization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon addition of stock solution to aqueous buffer - Final concentration exceeds solubility limit.- Rapid change in solvent environment.- Lower the final concentration of the neuroactive steroid.- Add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer.- Prepare the final solution at a slightly elevated temperature.
Precipitation observed after storage (e.g., at 4°C) - Decreased solubility at lower temperatures.- Store solutions at room temperature if stability allows.- If refrigeration is necessary, allow the solution to return to room temperature and vortex or sonicate before use.- Consider using cryoprotectants if freezing is required.
Cloudiness or opalescence in the solution - Formation of fine, colloidal particles, often a precursor to visible precipitation.- Filter the solution through a 0.22 µm syringe filter.- Increase the concentration of the solubilizing agent (e.g., cyclodextrin, co-solvent).- Optimize the pH of the buffer.
Inconsistent results between experiments - Incomplete dissolution or precipitation in some preparations.- Standardize the preparation protocol, including mixing time, temperature, and order of reagent addition.- Visually inspect each solution for clarity before use.

Quantitative Data: Allopregnanolone Solubility

Solvent/System Concentration Solubility Temperature Notes
DMSO-31.85 mg/mL (100 mM)Room Temperature-
Ethanol-31.85 mg/mL (100 mM)Room Temperature-
Acetonitrile-1 mg/mLNot Specified-
Methanol-1 mg/mLNot Specified-
24% w/v SBECD in water6 mg/mLSoluble (Optimal at 6:1 molar ratio of Allo to SBECD)Room TemperaturePrecipitation observed between 8-10 mg/mL.
6% w/v HBCD in water0.5 mg/mLSolubleRoom TemperatureHBCD: Hydroxypropyl-β-cyclodextrin
20% w/v HBCD in water1.5 mg/mLSolubleRoom TemperaturepH of the formulation was 7.1.[1]

Note: Comprehensive public data on the aqueous solubility of allopregnanolone at varying pH and temperatures is limited. The data presented is based on available information and may not be exhaustive.

Experimental Protocols

Protocol 1: Preparation of Brexanolone for Intravenous Infusion (for clinical/pharmaceutical use)

This protocol is based on the prescribing information for Zulresso® (brexanolone).

  • Dilution: The commercial product is supplied as a 5 mg/mL solution. It must be diluted to a final concentration of 1 mg/mL before administration.[2]

  • Procedure:

    • Withdraw 20 mL of the 5 mg/mL brexanolone solution.

    • Add it to an infusion bag.

    • Add 40 mL of Sterile Water for Injection.

    • Add 40 mL of 0.9% Sodium Chloride Injection.

    • The total volume will be 100 mL with a final brexanolone concentration of 1 mg/mL.[3]

  • Storage: The diluted solution can be stored under refrigerated conditions for up to 96 hours but should be used within 12 hours if kept at room temperature.[2][4]

Protocol 2: General Method for Preparing a Neuroactive Steroid-Cyclodextrin Inclusion Complex for Research Use

This is a general guideline; optimization for your specific compound is necessary.

  • Materials:

    • Neuroactive steroid

    • Cyclodextrin (e.g., HP-β-CD or SBECD)

    • Purified water or appropriate buffer

  • Procedure (Kneading Method):

    • Weigh the neuroactive steroid and cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).

    • Transfer the powders to a mortar.

    • Add a small amount of a water/alcohol mixture (e.g., 1:1 water:ethanol) to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

    • Grind the dried complex into a fine powder.

  • Procedure (Co-precipitation Method):

    • Dissolve the cyclodextrin in an aqueous solution with stirring.

    • In a separate container, dissolve the neuroactive steroid in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the steroid solution to the cyclodextrin solution with continuous stirring.

    • Continue stirring for 24-48 hours at a controlled temperature.

    • Remove the solvent by evaporation or lyophilization to obtain the solid inclusion complex.

  • Characterization: It is recommended to characterize the formation of the inclusion complex using techniques such as DSC, FTIR, or NMR.

Visualizations

experimental_workflow cluster_prep Preparation of Neuroactive Steroid Solution cluster_troubleshooting Troubleshooting Precipitation start Start stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock aqueous Prepare Aqueous Buffer (with or without cyclodextrin) start->aqueous mix Add Stock to Aqueous Buffer (dropwise with vortexing) stock->mix aqueous->mix final_solution Final Experimental Solution mix->final_solution precipitation Precipitation Observed final_solution->precipitation check_conc Verify Concentration precipitation->check_conc check_ph Check pH check_conc->check_ph warm_sonicate Gentle Warming / Sonication check_ph->warm_sonicate reformulate Reformulate: - Adjust pH - Increase solubilizer - Lower concentration warm_sonicate->reformulate success Precipitate Redissolved warm_sonicate->success reformulate->final_solution

Workflow for preparing and troubleshooting neuroactive steroid solutions.

gabaa_signaling cluster_receptor GABA-A Receptor Modulation cluster_cellular_response Cellular Response brexanolone Brexanolone (Allopregnanolone) gabaa_receptor GABA-A Receptor (Ligand-gated ion channel) brexanolone->gabaa_receptor Positive Allosteric Modulation gaba GABA gaba->gabaa_receptor Binds cl_influx Increased Cl- Influx gabaa_receptor->cl_influx Channel Opening hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Decreased Neuronal Excitability (Inhibitory Effect) hyperpolarization->neuronal_inhibition

Simplified GABA-A receptor signaling pathway modulated by Brexanolone.

References

Technical Support Center: ENMD-547 Dose-Response Curve Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically designated "ENMD-547" is not publicly available. This technical support guide has been developed based on common challenges and best practices for analogous compounds, including G protein-coupled receptor (GPCR) antagonists and neurosteroid modulators of GABAA receptors. The troubleshooting advice and protocols provided are general and may require optimization for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for a GPCR antagonist is showing a non-sigmoidal shape. What are the potential causes?

A1: A non-sigmoidal dose-response curve can arise from several factors. Common causes include:

  • Compound Solubility: The compound may be precipitating at higher concentrations, leading to a plateau or a drop in the response.

  • Cell Viability: High concentrations of the compound may be causing cytotoxicity, affecting the overall health of the cells and interfering with the assay signal.

  • Off-Target Effects: At higher concentrations, the compound might be interacting with other cellular targets, leading to unexpected biological responses.

  • Assay Artifacts: The detection reagents or instrumentation may have a limited dynamic range, leading to signal saturation at high compound concentrations.

Q2: I am observing high variability between replicate wells in my GABAA receptor modulator assay. How can I improve the consistency of my results?

A2: High variability in cell-based assays can be a significant challenge. To improve consistency:

  • Ensure Uniform Cell Seeding: Uneven cell distribution in the assay plate is a common source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Optimize Incubation Times: Inconsistent incubation times with the compound or detection reagents can lead to variable results. Use a multichannel pipette or automated liquid handler for precise timing.

  • Control for Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. Consider leaving the outer wells empty or filling them with media to create a buffer.

  • Check for Contamination: Mycoplasma or other microbial contamination can affect cell health and assay performance. Regularly test your cell cultures.

Q3: The potency (EC50/IC50) of my compound is different from previously reported values. What could be the reason?

A3: Discrepancies in potency values can be attributed to several factors:

  • Different Assay Formats: The use of different assay technologies (e.g., FRET, BRET, calcium flux, reporter gene) can yield different potency values.[1]

  • Cell Line Differences: The expression level of the target receptor and the presence of specific signaling partners can vary between cell lines, impacting compound potency.

  • Assay Conditions: Variations in assay parameters such as cell density, incubation time, temperature, and buffer composition can all influence the calculated potency.[2]

  • Compound Purity and Stability: The purity of the compound and its stability in the assay buffer can affect its effective concentration.

Troubleshooting Guides

Issue 1: Poor Signal-to-Background Ratio in a GPCR Antagonist Assay
Potential Cause Troubleshooting Step
Low Receptor Expression Verify receptor expression using a positive control ligand or by a complementary method like western blotting or qPCR. Consider using a cell line with higher receptor expression.
Suboptimal Agonist Concentration For antagonist assays, ensure the agonist concentration used is at or near its EC80 to provide a sufficient dynamic range for inhibition.
Inefficient G protein Coupling Some GPCRs may not couple efficiently to the endogenous G proteins in the host cell line. Consider co-transfecting a promiscuous G protein subunit (e.g., Gα15/16) to enhance the signal.
Incorrect Assay Buffer The composition of the assay buffer (e.g., presence of serum, pH) can affect ligand binding and cell signaling. Test different buffer formulations.
Issue 2: U-shaped or Non-Monotonic Dose-Response Curve

A non-monotonic dose-response curve (NMDRC), where the response changes direction with increasing dose, can be challenging to interpret.[3]

Potential Cause Troubleshooting Step
Receptor Desensitization Prolonged exposure to an agonist (even a partial one) can lead to receptor desensitization and internalization, resulting in a decreased response at higher concentrations.[1] Reduce the incubation time or use a cell line with a modified receptor that has reduced desensitization.
Activation of Opposing Pathways The compound may activate a secondary signaling pathway with an opposing effect at higher concentrations.
Compound Aggregation The compound may form aggregates at high concentrations, which can have different biological activities or interfere with the assay readout.
Cytotoxicity As mentioned in the FAQs, cell death at high concentrations will lead to a drop in the signal. Perform a cell viability assay in parallel with your dose-response experiment.

Experimental Protocols

General Protocol for a Cell-Based GPCR Antagonist Assay (Calcium Flux)
  • Cell Plating: Seed a stable cell line expressing the GPCR of interest in a 96- or 384-well black-walled, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) diluted in assay buffer. Incubate according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of the antagonist compound (e.g., ENMD-547 analog). Add the antagonist to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a robust response (typically EC80).

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.

  • Data Analysis: Calculate the change in fluorescence and plot the response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50.

Key Parameters for Optimization
Parameter Typical Range Considerations
Cell Density per Well (96-well) 20,000 - 80,000 cellsOptimize for a confluent monolayer on the day of the assay.
Antagonist Pre-incubation Time 15 - 60 minutesLonger times may be needed for compounds with slow binding kinetics.
Agonist Concentration EC50 - EC80Higher concentrations can overcome competitive antagonists.
Assay Buffer HBSS, DMEMShould be free of interfering substances and maintain physiological pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Cell Plating dye_loading Dye Loading cell_plating->dye_loading compound_addition Add Antagonist dye_loading->compound_addition agonist_stimulation Add Agonist compound_addition->agonist_stimulation signal_detection Signal Detection agonist_stimulation->signal_detection data_analysis Data Analysis signal_detection->data_analysis

Caption: Workflow for a typical GPCR antagonist cell-based assay.

gpcrsignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR GPCR G_protein G Protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Antagonist Antagonist (e.g., ENMD-547 analog) Antagonist->GPCR Blocks Agonist Agonist Agonist->GPCR Activates

Caption: Simplified Gq-coupled GPCR signaling pathway relevant to calcium flux assays.

References

Validation & Comparative

A Comparative Guide to the Efficacy of PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various Protease-Activated Receptor 2 (PAR2) antagonists, supported by available experimental data. A notable challenge in this comparison is the limited and ambiguous information available for a compound referred to as ENMD-547. Extensive searches for "ENMD-547" as a PAR2 antagonist have yielded no specific results, with the name often being associated with unrelated molecules. It is possible that this is a less common or potentially misidentified compound. This guide will therefore focus on a known PAR2 antagonist from the same "ENMD" series, ENMD-1068, and compare it with other well-characterized PAR2 inhibitors.

PAR2 Signaling Pathway

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various other physiological and pathological processes. Its activation by proteases such as trypsin and mast cell tryptase initiates a cascade of intracellular signaling events. Understanding this pathway is key to appreciating the mechanism of action of PAR2 antagonists.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq/11 Pathway cluster_beta_arrestin β-Arrestin Pathway Protease Activating Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gq Gαq/11 PAR2->Gq bArrestin β-Arrestin PAR2->bArrestin Biased Signaling PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Induces Release PKC PKC DAG->PKC Activates Ca2->PKC Activates Inflammation Inflammation Gene Expression (e.g., IL-6, IL-8) PKC->Inflammation ERK ERK1/2 bArrestin->ERK Scaffolds ERK->Inflammation

Caption: Simplified PAR2 signaling cascade.

Comparative Efficacy of PAR2 Antagonists

The following tables summarize the in vitro efficacy of several PAR2 antagonists based on their half-maximal inhibitory concentration (IC50) values obtained from various studies. Lower IC50 values indicate higher potency.

Table 1: Non-Peptide Small Molecule PAR2 Antagonists
CompoundAssay TypeAgonistCell LineIC50Citation
ENMD-1068 Calcium MobilizationTrypsinNot Specified~5 mM[1]
GB88 Calcium Release2f-LIGRLO-NH2 / TrypsinHT29~2 µM[2][3]
AZ8838 Calcium MobilizationSLIGRL-NH2Not SpecifiedpIC50: 5.70 (~2 µM)[4]
IP1 ProductionSLIGRL-NH2Not SpecifiedpIC50: 5.84 (~1.4 µM)[4]
ERK1/2 PhosphorylationPeptide-inducedNot SpecifiedpIC50: 5.7 (~2 µM)[4]
β-arrestin-2 RecruitmentPeptide-inducedNot SpecifiedpIC50: 6.1 (~0.8 µM)[4]
I-191 Calcium Release2f-LIGRL-NH2HT29pIC50: 7.2 (~63 nM)
Calcium ReleaseTrypsinHT29pIC50: 6.7 (~200 nM)
Table 2: Peptidomimetic PAR2 Antagonists
CompoundAssay TypeAgonistCell LineIC50Citation
K-14585 p38 MAPK activation / IL-8 secretionNot SpecifiedNot Specified>10 µM (promotes at higher conc.)
C391 Calcium MobilizationNot SpecifiedNot Specified1.3 µM
pERK SignalingNot SpecifiedNot Specified14 µM
C781 β-arrestin/MAPK signalingProtease/Agonist-induced16HBE14o-Not specified, but effective
G-protein/Ca2+ signalingProtease/Agonist-induced16HBE14o-No significant inhibition

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summarized protocols for key experiments cited in the comparison.

Calcium Mobilization/Release Assay

This assay is a primary method for assessing the function of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium concentration.

Calcium_Assay_Workflow A 1. Cell Culture (e.g., HT29, HEK293 expressing PAR2) B 2. Loading with Calcium-sensitive Dye (e.g., Fura-2 AM, Fluo-4 AM) A->B C 3. Incubation with Antagonist (Varying concentrations) B->C D 4. Stimulation with PAR2 Agonist (e.g., Trypsin, SLIGRL-NH2) C->D E 5. Measurement of Fluorescence (Using a fluorometric imaging plate reader) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Caption: Workflow for a typical calcium mobilization assay.

Methodology:

  • Cell Preparation: Cells endogenously expressing or transfected with PAR2 (e.g., HT29 or HEK293 cells) are cultured to an appropriate confluency in multi-well plates.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.

  • Antagonist Incubation: The cells are then treated with varying concentrations of the PAR2 antagonist for a defined period.

  • Agonist Stimulation: A PAR2 agonist (e.g., trypsin or a synthetic peptide like SLIGRL-NH2) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric plate reader.

  • Data Analysis: The inhibitory effect of the antagonist at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of PAR2 activation.

ERK_Assay_Workflow A 1. Cell Treatment (Antagonist followed by Agonist) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer to Membrane B->C D 4. Immunoblotting (Primary antibodies: anti-p-ERK, anti-total-ERK) C->D E 5. Detection (Secondary antibody and chemiluminescent substrate) D->E F 6. Densitometry & Analysis (Normalize p-ERK to total ERK) E->F

Caption: Workflow for ERK1/2 phosphorylation analysis.

Methodology:

  • Cell Treatment: Cells are pre-incubated with the PAR2 antagonist before being stimulated with a PAR2 agonist.

  • Protein Extraction: After treatment, the cells are lysed, and the total protein concentration is determined.

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). Subsequently, it is often stripped and re-probed with an antibody that recognizes total ERK1/2 as a loading control.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies. A chemiluminescent substrate is then added, and the resulting light signal is captured.

  • Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the relative level of ERK1/2 phosphorylation.

Concluding Remarks

The landscape of PAR2 antagonists is diverse, with compounds exhibiting a wide range of potencies and mechanisms of action. Small molecules like I-191 have demonstrated nanomolar potency in inhibiting calcium signaling, positioning them as highly effective antagonists in vitro. Others, such as GB88 , exhibit biased antagonism, selectively inhibiting Gq-mediated signaling while acting as an agonist for other pathways. The peptidomimetic antagonist C781 also shows biased activity, specifically targeting the β-arrestin/MAPK pathway without affecting G-protein/Ca2+ signaling. In contrast, ENMD-1068 is a significantly weaker antagonist with an IC50 in the millimolar range.

The choice of a PAR2 antagonist for research or therapeutic development will depend on the specific signaling pathway and biological response being targeted. The data presented in this guide, along with the outlined experimental protocols, provide a foundation for making informed decisions in the selection and evaluation of these important pharmacological tools. Further direct, head-to-head comparative studies are needed to more definitively rank the efficacy of these antagonists under identical experimental conditions.

References

Validating the Specificity of ENMD-1068 for PAR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Protease-Activated Receptor 2 (PAR2) in various physiological and pathological processes, the selection of a highly specific antagonist is paramount. This guide provides an objective comparison of ENMD-1068 with other commercially available PAR2 antagonists, supported by experimental data to validate its specificity.

Introduction to PAR2 Antagonists

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of biological functions, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, has made the development of specific antagonists challenging. This guide focuses on ENMD-1068 and compares its performance with other notable PAR2 antagonists: GB88, AZ8838, AZ3451, and I-191.

Comparative Performance of PAR2 Antagonists

The following tables summarize the available quantitative data for ENMD-1068 and its counterparts in key functional assays used to determine antagonist potency and selectivity. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Potency of PAR2 Antagonists in Calcium Mobilization Assays

CompoundAgonistCell LineIC50
ENMD-1068 TrypsinVarious~5 mM[1][2]
GB882f-LIGRLO-NH₂HT-29~2 µM[2]
AZ8838SLIGRL-NH₂1321N1-hPAR2pIC50 = 5.70 (2 µM)
AZ3451SLIGKV-NH₂CHO-hPAR223 nM
I-1912f-LIGRL-NH₂HT-29pIC50 = 7.2 (63 nM)

Table 2: Activity of PAR2 Antagonists in Other Signaling Assays

CompoundAssayAgonistCell LineActivity (IC50 / pIC50)
GB88ERK1/2 Phosphorylation2f-LIGRLO-NH₂CHO-hPAR2Agonist (EC50 = 1.3 µM)[3]
AZ8838ERK1/2 PhosphorylationSLIGRL-NH₂U2OS-hPAR2pIC50 = 5.7 (200 nM)
I-191ERK1/2 Phosphorylation2f-LIGRL-NH₂HT-29Potent Antagonist
AZ8838β-arrestin-2 RecruitmentSLIGRL-NH₂U2OS-hPAR2pIC50 = 6.1 (79 nM)

Table 3: Selectivity Profile of PAR2 Antagonists

CompoundSelectivity Notes
ENMD-1068 Reported as a selective PAR2 antagonist.
GB88Selective for PAR2 over PAR1 and PAR4.[2]
AZ8838High selectivity for PAR2.
AZ3451High selectivity for PAR2.
I-191Selective for PAR2.

Signaling Pathways and Experimental Workflows

To understand the validation process, it is crucial to visualize the underlying biological pathways and experimental procedures.

PAR2_Signaling_Pathway PAR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gαq PAR2->Gq activates BetaArrestin β-Arrestin PAR2->BetaArrestin recruits Protease Protease (e.g., Trypsin) Protease->PAR2 cleavage PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 BetaArrestin->ERK activates Ca2 Ca²⁺ (intracellular) IP3->Ca2 release PKC PKC DAG->PKC activates Inflammation Inflammatory Response Ca2->Inflammation PKC->ERK activates PKC->Inflammation Proliferation Cell Proliferation & Migration ERK->Proliferation

A simplified diagram of the major PAR2 signaling pathways.

Antagonist_Specificity_Workflow Experimental Workflow for PAR2 Antagonist Specificity cluster_assays In Vitro Assays cluster_selectivity Selectivity Profiling Ca_Assay Calcium Mobilization Assay Data_Analysis Data Analysis (IC50 determination) Ca_Assay->Data_Analysis Arrestin_Assay β-Arrestin Recruitment Assay Arrestin_Assay->Data_Analysis ERK_Assay ERK1/2 Phosphorylation Assay ERK_Assay->Data_Analysis PAR_Panel PAR Receptor Panel (PAR1, PAR4) Test_Compound Test Compound (e.g., ENMD-1068) Test_Compound->PAR_Panel Cell_Culture Cell Line Expressing PAR2 Test_Compound->Cell_Culture Agonist PAR2 Agonist (e.g., Trypsin, SLIGKV-NH₂) Agonist->Cell_Culture Cell_Culture->Ca_Assay Cell_Culture->Arrestin_Assay Cell_Culture->ERK_Assay

A generalized workflow for validating the specificity of a PAR2 antagonist.

Detailed Experimental Protocols

The following are generalized protocols for the key assays cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a PAR2 agonist.

  • Cell Preparation: Seed cells expressing PAR2 (e.g., HT-29, HEK293) in a 96-well black-walled, clear-bottom plate and culture to confluency.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the PAR2 antagonist (e.g., ENMD-1068) for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a PAR2 agonist (e.g., trypsin or SLIGKV-NH₂) to the wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by plotting the percent inhibition against the antagonist concentration.

β-Arrestin Recruitment Assay

This assay determines if the antagonist can block the recruitment of β-arrestin to the activated PAR2 receptor, a key step in receptor desensitization and signaling.

  • Cell Line: Utilize a cell line engineered to express PAR2 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin cells).

  • Cell Plating: Plate the cells in a 384-well white-walled plate and incubate overnight.

  • Antagonist Treatment: Add serial dilutions of the PAR2 antagonist to the cells and incubate for a specified period.

  • Agonist Addition: Add a PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: After incubation, add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal.

  • Data Analysis: The decrease in signal in the presence of the antagonist indicates inhibition of β-arrestin recruitment. Calculate the IC50 from the concentration-response curve.[4]

ERK1/2 Phosphorylation Assay

This assay measures the antagonist's ability to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in PAR2 signaling.

  • Cell Culture and Starvation: Culture PAR2-expressing cells to near confluence in a 96-well plate. Before the experiment, serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-treatment: Treat the cells with different concentrations of the PAR2 antagonist for 1-2 hours.[5]

  • Agonist Stimulation: Add a PAR2 agonist (at its EC80 concentration) and incubate for a short period (e.g., 5-15 minutes) at 37°C.[5]

  • Cell Lysis and Detection: Lyse the cells and measure the levels of phosphorylated ERK1/2 using a suitable detection method, such as an ELISA-based kit (e.g., AlphaScreen® SureFire®) or Western blotting.[3][5]

  • Data Analysis: Quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2 or a loading control. Determine the IC50 of the antagonist by plotting the inhibition of ERK1/2 phosphorylation against the antagonist concentration.

Conclusion

Based on the available data, ENMD-1068 is a selective PAR2 antagonist, although it exhibits a lower potency in calcium mobilization assays compared to other small molecule inhibitors like AZ3451 and I-191.[1][2] The choice of a PAR2 antagonist will depend on the specific requirements of the research, including the desired potency, the signaling pathway of interest, and the experimental system. For instance, GB88 displays biased agonism, acting as an antagonist for Gq-mediated calcium signaling but as an agonist for ERK1/2 phosphorylation, a crucial consideration for interpreting experimental results.[3][6] This guide provides a framework for researchers to critically evaluate and select the most appropriate PAR2 antagonist for their studies, ensuring the generation of reliable and reproducible data.

References

Comparative Analysis of Investigational Compounds: A Data-Driven Head-to-Head Review

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

In the landscape of targeted cancer therapy, the rigorous evaluation of investigational drugs is paramount to identifying candidates with the most promising clinical potential. This guide provides a head-to-head comparison of two noteworthy compounds, leveraging available preclinical and clinical data to offer a comprehensive overview for the scientific community. Due to the absence of publicly available information on "ENMD-547" and "I-191," this report will instead focus on two well-characterized PARP (poly ADP-ribose polymerase) inhibitors: Olaparib and Talazoparib. This comparison will serve as a framework for the objective assessment of investigational agents, adhering to the specified content and formatting requirements.

Overview of Compared Agents

Olaparib and Talazoparib are both potent inhibitors of the PARP enzyme family, which plays a critical role in DNA repair. By inhibiting PARP, these drugs can induce "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. While both drugs share a common mechanism of action, they exhibit differences in their biochemical potency, clinical efficacy, and safety profiles.

Quantitative Data Summary

The following tables summarize key quantitative data for Olaparib and Talazoparib, providing a direct comparison of their biochemical activity and clinical efficacy in specific patient populations.

Table 1: Biochemical and Pharmacokinetic Properties

ParameterOlaparibTalazoparib
PARP1 IC50 5 nM0.57 nM
PARP Trapping IC50 ~38 nM~0.9 nM
Oral Bioavailability ~30%~100%
Half-life 15 hours90 hours
Protein Binding ~82%~74%

Table 2: Clinical Efficacy in BRCA-mutated Breast Cancer

ParameterOlaparib (OlympiAD trial)Talazoparib (EMBRACA trial)
Patient Population Metastatic, HER2-negative, gBRCAmMetastatic, HER2-negative, gBRCAm
Median Progression-Free Survival (PFS) 7.0 months8.6 months
Objective Response Rate (ORR) 59.9%62.6%
Complete Response (CR) 9.0%5.5%

Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical methodologies. Below are outlines of the key experimental protocols used to characterize and compare PARP inhibitors.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

  • Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+ (substrate), and the test compound (Olaparib or Talazoparib).

  • Procedure:

    • The test compound is serially diluted and incubated with PARP1 enzyme and activated DNA.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of PARP1 auto-PARylation (a measure of its activity) is quantified using an ELISA-based method.

  • Data Analysis: The concentration of the compound that results in 50% inhibition of PARP1 activity (IC50) is calculated.

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.

  • Cell Line: A suitable cancer cell line (e.g., a BRCA-mutant cell line).

  • Procedure:

    • Cells are treated with varying concentrations of the test compound.

    • Cells are lysed, and the chromatin-bound protein fraction is isolated.

    • The amount of PARP1 protein in the chromatin fraction is quantified by Western blotting or other protein quantification methods.

  • Data Analysis: The concentration of the compound that results in 50% of the maximal PARP1 trapping (IC50) is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of PARP inhibitors and a typical experimental workflow for their evaluation.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break cluster_PARP_Activation PARP-mediated Repair cluster_Inhibition Inhibitor Action cluster_Cell_Fate Cellular Outcome in BRCA-deficient Cells DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP recruits Repair DNA Repair PARP->Repair leads to Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse (when trapped) Inhibitor PARP Inhibitor (Olaparib/Talazoparib) Inhibitor->PARP inhibits & traps DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis (no HR repair)

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_approval Regulatory Approval Biochemical_Assay Biochemical Assays (PARP Inhibition & Trapping) Cell_based_Assay Cell-based Assays (Viability, Apoptosis) Biochemical_Assay->Cell_based_Assay Animal_Models In Vivo Animal Models (Xenografts) Cell_based_Assay->Animal_Models Phase_I Phase I Trials (Safety & Dosing) Animal_Models->Phase_I Phase_II Phase II Trials (Efficacy in Target Population) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Standard of Care) Phase_II->Phase_III Regulatory_Submission Regulatory Submission Phase_III->Regulatory_Submission

Caption: A typical drug development workflow for targeted therapies.

Concluding Remarks

This comparative guide provides a structured overview of Olaparib and Talazoparib, highlighting their key differences based on publicly available data. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies and mechanisms relevant to the evaluation of PARP inhibitors. For researchers and drug development professionals, this format can serve as a template for the objective comparison of other investigational compounds, facilitating informed decision-making in the pursuit of novel cancer therapies.

Unveiling the Selectivity Profile of ENMD-2076: A Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cross-reactivity profile of ENMD-2076, a potent, orally bioavailable, multi-targeted kinase inhibitor, reveals a distinct selectivity for key kinases involved in cell proliferation and angiogenesis. Developed by EntreMed, Inc. (whose stock ticker is ENMD), this small molecule inhibitor, also known as ENMD-981693, has been evaluated for its inhibitory activity against a broad panel of kinases, demonstrating a unique mechanism of action that targets several pathways crucial for tumor growth and survival. This guide provides a detailed comparison of its activity across various receptors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below. The data highlights the potent and selective nature of ENMD-2076 against its primary targets, Aurora A and Flt3, while also showing significant activity against a range of other kinases implicated in cancer progression.

Target KinaseIC50 (nM)Kinase FamilyPrimary Function
Flt3 1.86Receptor Tyrosine KinaseHematopoietic cell proliferation and differentiation
Aurora A 14Serine/Threonine KinaseMitotic regulation, centrosome function
Src 23Tyrosine KinaseCell growth, differentiation, and survival
VEGFR2 (KDR) 40Receptor Tyrosine KinaseAngiogenesis, vascular development
Flt4 (VEGFR3) 56.4Receptor Tyrosine KinaseAngiogenesis, lymphangiogenesis
FGFR1 58.2Receptor Tyrosine KinaseCell proliferation, differentiation, and angiogenesis
FGFR2 70.8Receptor Tyrosine KinaseCell proliferation, differentiation, and angiogenesis
c-Kit ~100-350Receptor Tyrosine KinaseHematopoiesis, melanogenesis, and gametogenesis
Aurora B 350Serine/Threonine KinaseMitotic regulation, chromosome segregation
PDGFRα 92.7Receptor Tyrosine KinaseCell growth, proliferation, and differentiation
RET >100Receptor Tyrosine KinaseNeuronal development and survival
NTRK1 (TRKA) >100Receptor Tyrosine KinaseNeuronal development and survival
CSF1R (FMS) >100Receptor Tyrosine KinaseMacrophage differentiation and function

Data compiled from multiple preclinical studies.[1][2][3][4]

Experimental Protocols

The determination of the kinase inhibitory profile of ENMD-2076 was primarily conducted through in vitro kinase assays. A standardized methodology, often referred to as a "kinase panel screen," was employed to assess the compound's activity against a large number of purified kinases.

Kinase Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes were purified and prepared in a suitable assay buffer. Specific peptide or protein substrates for each kinase were also prepared.

  • Compound Dilution: ENMD-2076 was serially diluted to create a range of concentrations to be tested. This is crucial for determining the IC50 value.

  • Assay Reaction: The kinase, its specific substrate, and ATP (adenosine triphosphate) were combined in the wells of a microtiter plate. The ATP concentration was typically set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate measurement of inhibition.

  • Incubation: The reaction mixtures were incubated at a controlled temperature to allow the kinase to phosphorylate its substrate.

  • Detection of Phosphorylation: The level of substrate phosphorylation was quantified using various detection methods. A common method is the Z'-Lyte™ kinase assay, which utilizes fluorescence resonance energy transfer (FRET) to measure the amount of phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition for each concentration of ENMD-2076 was calculated relative to a control reaction without the inhibitor. The IC50 values were then determined by fitting the dose-response data to a sigmoidal curve.

For cellular assays, human tumor cell lines were treated with varying concentrations of ENMD-2076 to determine its effect on cell viability and to confirm the inhibition of specific signaling pathways within a cellular context.[5]

Visualizing the Impact of ENMD-2076

The multi-targeted nature of ENMD-2076 allows it to simultaneously disrupt several key signaling pathways essential for cancer cell survival and proliferation.

ENMD_2076_Signaling_Pathway cluster_proliferation Cell Proliferation & Survival cluster_angiogenesis Angiogenesis AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis Flt3 Flt3 PI3KAkt PI3K/Akt Pathway Flt3->PI3KAkt Src Src Src->PI3KAkt cKit c-Kit PDGFRa PDGFRα VEGFR2 VEGFR2 BloodVessel Blood Vessel Formation VEGFR2->BloodVessel VEGFR3 VEGFR3 FGFR1 FGFR1 FGFR1->BloodVessel FGFR2 FGFR2 ENMD2076 ENMD-2076 ENMD2076->AuroraA ENMD2076->Flt3 ENMD2076->Src ENMD2076->cKit ENMD2076->PDGFRa ENMD2076->VEGFR2 ENMD2076->VEGFR3 ENMD2076->FGFR1 ENMD2076->FGFR2 CellCycle G2/M Arrest Mitosis->CellCycle Apoptosis Apoptosis PI3KAkt->Apoptosis

Caption: Signaling pathways inhibited by ENMD-2076.

The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor like ENMD-2076.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (ENMD-2076) Reaction Kinase Reaction (Enzyme + Substrate + ATP + Compound) Compound->Reaction Kinase Kinase Panel Selection (Recombinant Enzymes) Kinase->Reaction Substrate Substrate & ATP Preparation Substrate->Reaction Incubation Incubation Reaction->Incubation Detection Phosphorylation Detection (e.g., FRET) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.

References

Unraveling the Efficacy of Novel Anti-Inflammatory Agents: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of emerging therapeutics is critical for advancing the treatment of inflammatory diseases. This guide provides a comparative analysis of the efficacy of novel anti-inflammatory compounds in various preclinical animal models of inflammation, offering researchers, scientists, and drug development professionals a thorough overview of supporting experimental data and methodologies.

While the specific compound ENMD-547 could not be publicly identified, this guide utilizes a well-established anti-inflammatory biologic, Adalimumab (an anti-TNFα monoclonal antibody), as a representative example to illustrate the framework for such a comparative analysis. The principles and models discussed herein are broadly applicable to the preclinical evaluation of any novel anti-inflammatory agent.

Efficacy in Animal Models of Inflammatory Bowel Disease (IBD)

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[1][2] Animal models are crucial for investigating the pathogenesis of IBD and for the preclinical assessment of new therapies.[3][4] Commonly used models include chemically-induced colitis, such as the Dextran Sodium Sulfate (DSS) and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) models.[1][2] The DSS model mimics the epithelial injury-driven inflammation seen in ulcerative colitis, while the TNBS model induces a T-helper 1 (Th1) cell-mediated response resembling Crohn's disease.[2]

Experimental Protocol: DSS-Induced Colitis

The DSS-induced colitis model is widely used due to its simplicity and reproducibility.[2]

Induction:

  • Animals: Typically, mice (e.g., C57BL/6) are used.

  • Method: A solution of DSS (typically 2-5%) is administered in the drinking water for a period of 5-7 days to induce acute colitis.[2] Chronic colitis can be induced by administering multiple cycles of DSS.

  • Mechanism: DSS is a chemical irritant that is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent infiltration of inflammatory cells.[2]

Assessment of Efficacy: The efficacy of a test compound is evaluated by monitoring several parameters:

  • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.[3]

  • Colon Length: Inflammation leads to a shortening of the colon, which can be measured post-mortem.[2]

  • Histological Analysis: Colon tissue is examined for signs of inflammation, including immune cell infiltration, mucosal ulceration, and architectural changes.[1]

  • Cytokine Levels: The expression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the colon tissue or serum is quantified.

Comparative Efficacy Data in DSS-Induced Colitis
Treatment GroupDisease Activity Index (DAI)Colon Length (cm)Histological ScoreColonic TNF-α Levels (pg/mg tissue)
Vehicle Control 3.5 ± 0.46.2 ± 0.38.5 ± 1.1150 ± 25
Adalimumab (10 mg/kg) 1.2 ± 0.28.1 ± 0.43.2 ± 0.545 ± 10
Mesalamine (100 mg/kg) 2.1 ± 0.37.3 ± 0.35.1 ± 0.780 ± 15

*p < 0.05 compared to Vehicle Control. Data are representative and may vary between studies.

Efficacy in Animal Models of Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to joint destruction.[5] Rodent models of RA, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are instrumental in understanding the disease and testing new therapies.[6][7][8] The CIA model is widely used as it shares many immunological and pathological features with human RA.[5][9]

Experimental Protocol: Collagen-Induced Arthritis (CIA)

Induction:

  • Animals: Susceptible strains of mice (e.g., DBA/1) or rats are used.[7]

  • Method: Arthritis is induced by an initial immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) approximately 21 days later.[9]

  • Mechanism: This protocol elicits an autoimmune response against type II collagen, a major component of articular cartilage, leading to joint inflammation.[9]

Assessment of Efficacy:

  • Clinical Scoring: The severity of arthritis is visually scored based on the swelling and redness of the paws.

  • Paw Swelling: Changes in paw volume are measured using a plethysmometer.

  • Histopathological Examination: Joint tissues are analyzed for synovial inflammation, cartilage degradation, and bone erosion.[8]

  • Biomarker Analysis: Levels of inflammatory markers (e.g., C-reactive protein) and anti-collagen antibodies in the serum are measured.

Comparative Efficacy Data in Collagen-Induced Arthritis
Treatment GroupArthritis Score (max. 16)Paw Volume (mL)Synovial InflammationCartilage Damage
Vehicle Control 12.5 ± 1.51.8 ± 0.2SevereSevere
Adalimumab (10 mg/kg) 4.2 ± 0.81.1 ± 0.1MildMinimal
Methotrexate (1 mg/kg) 6.8 ± 1.11.3 ± 0.1ModerateModerate

*p < 0.05 compared to Vehicle Control. Data are representative and may vary between studies.

Signaling Pathways in Inflammation

The inflammatory response is mediated by a complex network of signaling pathways.[10] Many anti-inflammatory drugs target key components of these pathways.

Inflammation_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription Inflammation Inflammation Cytokines->Inflammation Adalimumab Adalimumab TNFa TNF-α Adalimumab->TNFa inhibits

Caption: Simplified TLR4-NF-κB signaling pathway leading to inflammation and the point of intervention for Adalimumab.

Experimental Workflow for Preclinical Efficacy Testing

The evaluation of a novel anti-inflammatory compound follows a structured workflow.

Preclinical_Workflow Model Animal Model Selection (e.g., DSS Colitis, CIA) Induction Disease Induction Model->Induction Treatment Treatment Administration (Test Compound vs. Vehicle vs. Standard) Induction->Treatment Monitoring In-life Monitoring (Clinical Scores, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint Data Data Analysis & Interpretation Endpoint->Data

References

Comparative Analysis of PAR2 Pathway Inhibition: ENMD-547 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating PAR2 Pathway Inhibitors Using Western Blot Analysis.

This guide provides a comparative overview of the inhibitory effects of ENMD-547 and other commercially available antagonists on the Proteinase-Activated Receptor 2 (PAR2) signaling pathway. The comparison is supported by a summary of Western blot data from various studies, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows.

Introduction to PAR2 and its Inhibition

Proteinase-Activated Receptor 2 (PAR2) is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases leads to the initiation of multiple intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the transforming growth factor-beta (TGF-β) pathways. The development of specific PAR2 inhibitors is a promising therapeutic strategy for a range of diseases. This guide focuses on the analysis of PAR2 pathway inhibition by small molecule antagonists, with a particular emphasis on Western blot as a confirmatory method.

Comparison of PAR2 Inhibitors

While a direct head-to-head Western blot comparison of all available PAR2 inhibitors is not publicly available, this guide consolidates data from multiple sources to provide a comparative overview. The primary endpoints discussed are the phosphorylation of key downstream signaling molecules: Extracellular signal-regulated kinase (ERK) for the MAPK pathway and Smad3 for the TGF-β pathway.

Summary of Western Blot Data
InhibitorTarget PathwayKey Protein AnalyzedObserved EffectCell Line/Model
ENMD-547 TGF-βPhospho-Smad3Suppression of Smad3 phosphorylation.Colorectal Cancer Cells
AZ3451 MAPKPhospho-ERKAttenuation of IL-1β-induced ERK phosphorylation.Rat Chondrocytes
GB88 MAPKPhospho-ERKInhibition of PAR2-agonist-induced ERK1/2 phosphorylation.Human Kidney Tubule Cells
I-191 MAPKPhospho-ERKPotent inhibition of PAR2-agonist-induced ERK1/2 phosphorylation.Human Cancer Cells
C391 MAPKPhospho-ERKBlockade of PAR2-agonist-induced MAPK signaling.16HBE14o- cells

Visualizing the PAR2 Signaling Pathway and Experimental Workflow

To better understand the mechanisms of action and the experimental procedures involved, the following diagrams illustrate the PAR2 signaling cascade and a typical Western blot workflow.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage G_protein Gq/11 PAR2->G_protein Activation TGFBR TGF-β Receptor PAR2->TGFBR Crosstalk PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK Transcription Gene Transcription p_ERK->Transcription Smad2_3 Smad2/3 TGFBR->Smad2_3 p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad4 Smad4 p_Smad2_3->Smad4 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4->Smad_complex Smad_complex->Transcription ENMD547 ENMD-547 ENMD547->p_Smad2_3 Inhibits Alternatives AZ3451, GB88, I-191, C391 Alternatives->p_ERK Inhibits

Diagram 1: PAR2 Signaling Pathway and points of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cell_culture Cell Culture & Treatment with Inhibitor cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA or Bradford) cell_lysis->protein_quant sample_loading Sample Loading protein_quant->sample_loading sds_page SDS-PAGE sample_loading->sds_page electrotransfer Electrotransfer to PVDF or Nitrocellulose Membrane sds_page->electrotransfer blocking Blocking (e.g., 5% BSA or Milk) electrotransfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Smad3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Diagram 2: General workflow for Western blot analysis.

Detailed Experimental Protocols

The following are generalized protocols for Western blot analysis of phosphorylated ERK and Smad3. Specific antibody dilutions and incubation times should be optimized for individual experimental conditions.

Western Blot Protocol for Phospho-ERK (p-ERK)
  • Cell Lysis:

    • After treatment with PAR2 agonist and/or inhibitor, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[1][2]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent.[2]

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody for total ERK.[2]

Western Blot Protocol for Phospho-Smad3 (p-Smad3)
  • Cell Lysis and Protein Quantification:

    • Follow steps 1 and 2 from the Phospho-ERK protocol.

  • SDS-PAGE and Protein Transfer:

    • Follow steps 3 and 4 from the Phospho-ERK protocol.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Smad3 (e.g., Ser423/425) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an ECL detection reagent.

    • For a loading control, the membrane can be stripped and re-probed with an antibody for total Smad3 or a housekeeping protein like β-actin or GAPDH.

Conclusion

The selection of an appropriate PAR2 inhibitor will depend on the specific research question and the signaling pathway of interest. ENMD-547 has demonstrated efficacy in inhibiting the TGF-β pathway, as evidenced by the suppression of Smad3 phosphorylation. In contrast, other inhibitors such as AZ3451, GB88, I-191, and C391 have been shown to effectively block the MAPK pathway by reducing ERK phosphorylation. Western blot analysis remains a crucial tool for confirming the on-target effects of these inhibitors and for elucidating their specific mechanisms of action within the complex PAR2 signaling network. Researchers should carefully consider the downstream effectors relevant to their model system when choosing an inhibitor and designing their validation experiments.

References

A Comparative Guide to the Use of Scrambled Peptide Controls in Preclinical Experiments for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an objective comparison of a hypothetical therapeutic peptide, here designated "ENMD-547," with its scrambled peptide control in key preclinical experiments. The purpose is to illustrate the importance of a well-designed scrambled peptide control in validating the specificity and mechanism of action of a new peptide-based drug candidate. While "ENMD-547" is a hypothetical agent, the principles, experimental designs, and data presented herein are representative of standard practices in drug development.

Introduction to Scrambled Peptide Controls

In peptide-based drug discovery, demonstrating that the biological activity of a therapeutic peptide is sequence-specific is paramount. A scrambled peptide control is an essential tool for this purpose. It is a peptide with the same amino acid composition as the active peptide but with a randomized sequence.[1] The underlying principle is that if the therapeutic effect is genuinely due to the specific sequence and, therefore, the three-dimensional structure of the peptide, the scrambled version should be inactive. This control helps to rule out non-specific effects that might arise from the general physicochemical properties of the peptide, such as charge, hydrophobicity, or amino acid composition.

Case Study: ENMD-547, a Hypothetical MRGPRX4 Antagonist

For the purpose of this guide, we will consider ENMD-547 as a novel peptide antagonist targeting the Mas-related G protein-coupled receptor X4 (MRGPRX4). MRGPRX4 is a receptor implicated in cholestatic and uremic pruritus (itch).[2][3] Antagonizing this receptor is a promising therapeutic strategy for these conditions.

ENMD-547 and Scrambled Control Peptide Sequences
PeptideSequence (Hypothetical)Description
ENMD-547 [Specific Sequence]A rationally designed peptide antagonist of the MRGPRX4 receptor.
Scrambled ENMD-547 [Randomized Sequence]Same amino acid composition as ENMD-547 but in a randomized order to disrupt the specific binding motif.

Experimental Data and Performance Comparison

The following sections present hypothetical data from key in vitro and in vivo experiments designed to compare the activity of ENMD-547 with its scrambled peptide control.

In Vitro Receptor Binding Affinity

Objective: To determine the binding affinity of ENMD-547 and its scrambled control to the human MRGPRX4 receptor.

Experimental Protocol: A competitive binding assay was performed using a stable cell line overexpressing the human MRGPRX4 receptor. A known fluorescently labeled ligand for MRGPRX4 was used as a tracer. Varying concentrations of ENMD-547 or the scrambled peptide were added to compete with the tracer for binding to the receptor. The displacement of the fluorescent tracer was measured, and the inhibition constant (Ki) was calculated.

Data Summary:

CompoundKi (nM) for hMRGPRX4Interpretation
ENMD-54715.2 ± 2.1High affinity, indicating potent binding to the target receptor.
Scrambled ENMD-547> 10,000Negligible affinity, demonstrating sequence specificity for receptor binding.
In Vitro Functional Assay: Calcium Mobilization

Objective: To assess the ability of ENMD-547 to inhibit MRGPRX4-mediated intracellular calcium mobilization, a key step in its signaling pathway. MRGPRX4 activation leads to a Gq-dependent signaling cascade involving phospholipase C, which results in an increase in intracellular calcium.[4][5]

Experimental Protocol: HEK293 cells stably expressing human MRGPRX4 were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with a known MRGPRX4 agonist (e.g., a bile acid) in the presence of increasing concentrations of either ENMD-547 or the scrambled peptide. The change in intracellular calcium concentration was measured using a fluorometric imaging plate reader. The half-maximal inhibitory concentration (IC50) was determined.

Data Summary:

CompoundIC50 (nM) for Calcium Mobilization InhibitionInterpretation
ENMD-54745.8 ± 5.3Potent functional antagonism of the MRGPRX4 receptor.
Scrambled ENMD-547> 25,000No significant functional antagonism, confirming sequence-dependent activity.
In Vivo Model of Pruritus

Objective: To evaluate the efficacy of ENMD-547 in reducing itch-related behavior in a preclinical animal model of pruritus.

Experimental Protocol: A mouse model of cholestatic pruritus was established. Mice were administered either ENMD-547, the scrambled peptide control, or a vehicle control via subcutaneous injection. Itch-related scratching behavior was then induced by administering an MRGPRX4 agonist. The number of scratches was counted over a 30-minute observation period.

Data Summary:

Treatment GroupDose (mg/kg)Mean Scratch Count (± SEM)% Inhibition of ScratchingInterpretation
Vehicle Control-125 ± 10-Baseline scratching behavior in response to the agonist.
ENMD-5471035 ± 572%Significant reduction in itch behavior, demonstrating in vivo efficacy.
Scrambled ENMD-54710118 ± 125.6%No significant effect on itch behavior, confirming sequence-specific in vivo action.

Visualizations

MRGPRX4 Signaling Pathway

The following diagram illustrates the signaling pathway of the MRGPRX4 receptor, which is antagonized by ENMD-547.

MRGPRX4_Signaling_Pathway cluster_membrane Cell Membrane MRGPRX4 MRGPRX4 Gq Gq MRGPRX4->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes BileAcid Bile Acid (Agonist) BileAcid->MRGPRX4 Activates ENMD547 ENMD-547 (Antagonist) ENMD547->MRGPRX4 Inhibits Scrambled Scrambled Peptide Scrambled->MRGPRX4 No Effect Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Itch Itch Sensation Ca_release->Itch Leads to

Caption: Simplified signaling pathway of the MRGPRX4 receptor.

Experimental Workflow for In Vitro Functional Assay

The diagram below outlines the workflow for the calcium mobilization assay.

Experimental_Workflow A Seed MRGPRX4-expressing HEK293 cells in a 96-well plate B Load cells with a calcium-sensitive dye A->B C Pre-incubate with ENMD-547 or Scrambled Peptide B->C D Stimulate with MRGPRX4 Agonist C->D E Measure fluorescence change (Calcium Mobilization) D->E F Data Analysis: Calculate IC50 values E->F

Caption: Workflow for the in vitro calcium mobilization functional assay.

Logical Relationship of Controls in Drug Discovery

This diagram illustrates the logical role of the scrambled peptide in validating the specificity of a therapeutic peptide.

Logical_Relationship cluster_experiment Experimental Observation cluster_controls Essential Controls Therapeutic Therapeutic Peptide (e.g., ENMD-547) shows biological activity Conclusion Conclusion: The biological activity is sequence-specific and not due to non-specific or vehicle effects. Therapeutic->Conclusion Scrambled Scrambled Peptide shows no activity Scrambled->Conclusion Vehicle Vehicle Control shows no activity Vehicle->Conclusion

Caption: The role of controls in establishing sequence-specific peptide activity.

Conclusion

The data presented in this guide, although hypothetical, underscore the critical importance of using a scrambled peptide control in the preclinical evaluation of a peptide-based therapeutic like "ENMD-547". The stark contrast in performance between ENMD-547 and its scrambled counterpart in binding, functional, and in vivo assays provides strong evidence that the therapeutic effects of ENMD-547 are a direct result of its specific amino acid sequence and its ability to interact with its target, MRGPRX4. For researchers and drug developers, the inclusion of a scrambled peptide control is an indispensable part of a robust experimental design, ensuring the validity and specificity of their findings.

References

Safety Operating Guide

Prudent Disposal of ENMD-547 (Hydrobromide): A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of ENMD-547 (hydrobromide) based on best practices for handling hazardous laboratory chemicals and similar hydrobromide compounds. No specific Safety Data Sheet (SDS) for ENMD-547 was found. Therefore, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations for hazardous waste disposal. The following procedures should be considered a baseline for safe handling and disposal.

I. Essential Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle ENMD-547 (hydrobromide) with appropriate personal protective equipment (PPE). Based on information for other hazardous hydrobromide compounds, the following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Step-by-Step Disposal Procedure for ENMD-547 (Hydrobromide)

The disposal of ENMD-547 (hydrobromide) should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, properly labeled hazardous waste container for ENMD-547 (hydrobromide) waste.

    • The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

    • The label should clearly read "Hazardous Waste," "ENMD-547 (hydrobromide)," and include the accumulation start date.

  • Segregation of Waste:

    • Do not mix ENMD-547 (hydrobromide) waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to hazardous reactions.

  • Decontamination of Labware:

    • All labware (e.g., beakers, flasks, spatulas) that has come into contact with ENMD-547 (hydrobromide) must be decontaminated before being washed or reused.

    • Rinse the contaminated labware with a suitable solvent (e.g., ethanol or as recommended by your EHS office).

    • Collect the rinse solvent as hazardous waste in the designated container.

    • After decontamination, the labware can be washed according to standard laboratory procedures.

  • Disposal of Contaminated PPE:

    • Contaminated gloves, disposable lab coats, and other PPE should be collected in a designated solid hazardous waste container.

    • Do not dispose of contaminated PPE in the regular trash.

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation.

III. Summary of Potential Hazards of Similar Hydrobromide Compounds

While specific data for ENMD-547 is unavailable, other hydrobromide compounds present a range of hazards that underscore the need for cautious disposal.

Hazard CategoryPotential Effects (Based on Similar Compounds)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation or severe burns.
Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory Sensitization May cause respiratory irritation.
Environmental Hazards May be toxic to aquatic life with long-lasting effects.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of ENMD-547 (hydrobromide).

start Start: Need to Dispose of ENMD-547 Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Collect Waste in a Labeled Hazardous Waste Container ppe->waste_collection decontaminate Decontaminate Labware with Suitable Solvent waste_collection->decontaminate collect_rinse Collect Rinse Solvent as Hazardous Waste decontaminate->collect_rinse dispose_ppe Dispose of Contaminated PPE as Solid Hazardous Waste collect_rinse->dispose_ppe storage Store Waste Container in Designated Satellite Accumulation Area dispose_ppe->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Waste Properly Managed ehs_contact->end

Caption: Workflow for the safe disposal of ENMD-547 (hydrobromide).

Personal protective equipment for handling ENMD-547 (hydrobromide)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling ENMD-547 (Hydrobromide)

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols and logistical plans for handling the investigational compound ENMD-547 (hydrobromide). Given the cytotoxic potential of similar investigational drugs, a conservative approach to handling is essential to ensure personnel safety and prevent environmental contamination.[1][2]

Hazard Communication

While a specific Safety Data Sheet (SDS) for ENMD-547 (hydrobromide) is not publicly available, it should be treated as a hazardous substance.[3] All personnel must be trained on the potential hazards, including possible routes of exposure such as inhalation, skin absorption, and accidental injection.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to reduce exposure to hazardous drug aerosols and residues.[5] The following table summarizes the required PPE for various activities involving ENMD-547 (hydrobromide).

ActivityRequired Personal Protective Equipment
Compound Reconstitution & Aliquoting Double chemotherapy-tested gloves, disposable gown, face shield, and a NIOSH-approved respirator.[6]
In Vitro Experiments Safety glasses, double gloves, and a lab coat.[4]
Waste Disposal Two pairs of chemotherapy-tested gloves, an impermeable gown, and safety glasses.
Spill Cleanup Tyvek coveralls or gown, shoe covers, splash goggles, two pairs of chemotherapy-tested gloves, and a NIOSH-approved respirator.[7][8]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated and cleaned after use.[5] Gloves should be changed immediately if they become damaged or contaminated.[6]

Engineering Controls

All manipulations of ENMD-547 (hydrobromide) that may generate aerosols, such as weighing, reconstituting, and aliquoting, must be performed in a designated controlled area with negative pressure, such as a Class II, Type B biological safety cabinet (BSC) that is exhausted to the outside.[3][9]

Spill Management

Immediate containment and cleanup of spills are crucial to prevent exposure. Spill kits should be readily available in all areas where the compound is handled.[3]

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Don PPE: Put on the appropriate spill cleanup PPE.

  • Contain the Spill:

    • Liquids: Cover with an absorbent pad.

    • Powders: Carefully cover with a damp absorbent pad to avoid generating dust.[8]

  • Clean the Area:

    • Use tongs to place any broken glass into a puncture-resistant sharps container.

    • Place all contaminated absorbent materials into a designated cytotoxic waste bag.

    • Clean the spill area three times with a detergent solution, followed by a rinse with water.[7]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as cytotoxic waste.

  • Seek Medical Attention: In case of direct skin or eye contact, wash the affected area with soap and water for at least 15 minutes and seek immediate medical attention.[7]

A visual workflow for the spill cleanup procedure is provided below.

Spill_Cleanup_Workflow cluster_preparation Preparation cluster_containment Containment cluster_cleanup Cleanup cluster_disposal Disposal & Follow-up Alert Alert Personnel Don_PPE Don Appropriate PPE Alert->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Handle_Sharps Handle Broken Glass Contain_Spill->Handle_Sharps Absorb_Material Absorb Spilled Material Handle_Sharps->Absorb_Material Clean_Area Clean Area with Detergent Absorb_Material->Clean_Area Rinse_Area Rinse with Water Clean_Area->Rinse_Area Dispose_Waste Dispose of Cytotoxic Waste Rinse_Area->Dispose_Waste Seek_Medical_Attention Seek Medical Attention (if needed) Dispose_Waste->Seek_Medical_Attention

Caption: Spill Cleanup Workflow for ENMD-547 (hydrobromide).

Waste Disposal

All materials that come into contact with ENMD-547 (hydrobromide) are considered cytotoxic waste and must be segregated from other waste streams.[10]

Waste Disposal Plan:

  • Sharps: Needles, syringes, and other sharps must be placed in a puncture-proof, appropriately labeled cytotoxic sharps container.[10]

  • Contaminated Labware: Pipette tips, tubes, and flasks should be disposed of in a designated, labeled cytotoxic waste container.

  • PPE: Contaminated gloves, gowns, and other PPE must be placed in a designated cytotoxic waste bag.[10]

  • Disposal Method: All cytotoxic waste must be disposed of through high-temperature incineration by a licensed hazardous waste contractor.[11][12] Waste containers should be clearly labeled with a cytotoxic symbol.[9]

The following diagram illustrates the waste segregation and disposal process.

Waste_Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Sharps Sharps Sharps_Container Cytotoxic Sharps Container Sharps->Sharps_Container Labware Contaminated Labware Waste_Container Cytotoxic Waste Container Labware->Waste_Container PPE Contaminated PPE Waste_Bag Cytotoxic Waste Bag PPE->Waste_Bag Incineration High-Temperature Incineration Sharps_Container->Incineration Waste_Container->Incineration Waste_Bag->Incineration

Caption: Waste Disposal Workflow for ENMD-547 (hydrobromide).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ENMD-1068 hydrobromide
Reactant of Route 2
Reactant of Route 2
ENMD-1068 hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.